1,2-Bis(4-fluorophenyl)ethane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-[2-(4-fluorophenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRSXVQXDHTFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341472 | |
| Record name | 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458-76-4 | |
| Record name | 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Bis(4-fluorophenyl)ethane: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-bis(4-fluorophenyl)ethane, a fluorinated aromatic hydrocarbon with potential applications in materials science and as a precursor in organic synthesis, including for pharmaceutical agents. The strategic incorporation of fluorine atoms can significantly influence a molecule's physicochemical and biological properties, making this compound a subject of interest. This document details its synthesis, physical and chemical properties, and spectroscopic data, alongside proposed experimental protocols.
Introduction
This compound, with the chemical formula C₁₄H₁₂F₂, belongs to the class of bibenzyl compounds. The presence of fluorine atoms, the most electronegative element, on the phenyl rings can alter properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] While direct biological applications of this compound are not extensively documented, its structural motif is found in compounds with demonstrated biological activity, suggesting its potential as a key building block in drug discovery. For instance, the related fluorinated bibenzyl, bifluranol, has shown potent anti-prostatic activity.[1] This guide aims to provide a detailed resource for researchers interested in the synthesis and utilization of this compound.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. The predicted spectroscopic data is based on the analysis of structurally related compounds.
| Property | Value | Source/Predicted |
| Molecular Formula | C₁₄H₁₂F₂ | [2] |
| Molecular Weight | 218.24 g/mol | [2] |
| CAS Number | 458-76-4 | [2] |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | Predicted |
| Predicted ¹H NMR (CDCl₃) | δ ~7.15 (m, 4H, Ar-H), δ ~6.95 (m, 4H, Ar-H), δ ~2.85 (s, 4H, -CH₂-CH₂-) | Predicted |
| Predicted ¹³C NMR (CDCl₃) | δ ~161 (d, J=245 Hz, C-F), δ ~138 (d, J=3 Hz, C-Ar), δ ~130 (d, J=8 Hz, CH-Ar), δ ~115 (d, J=21 Hz, CH-Ar), δ ~37 (-CH₂) | Predicted |
Synthesis of this compound
Several synthetic routes can be employed for the preparation of this compound. The most common methods include the reductive coupling of 4-fluorobenzyl halides and the catalytic hydrogenation of 4,4'-difluorostilbene.
Reductive Coupling of 4-Fluorobenzyl Halides
This method involves the coupling of two molecules of a 4-fluorobenzyl halide (e.g., bromide or chloride) using a reducing agent, typically a metal like zinc.
Reaction Scheme:
Figure 1: Reductive coupling of 4-fluorobenzyl bromide.
Experimental Protocol (Proposed):
-
Materials: 4-Fluorobenzyl bromide, zinc dust (activated), anhydrous tetrahydrofuran (THF).
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (1.5 equivalents). b. Add anhydrous THF to the flask. c. A solution of 4-fluorobenzyl bromide (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of zinc dust. d. The reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) and the progress is monitored by thin-layer chromatography (TLC). e. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. f. The mixture is extracted with an organic solvent (e.g., ethyl acetate). g. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. h. The crude product is purified by column chromatography on silica gel to afford this compound.
Catalytic Hydrogenation of 4,4'-Difluorostilbene
This method involves the reduction of the double bond in 4,4'-difluorostilbene using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Reaction Scheme:
References
An In-depth Technical Guide to 1,2-Bis(4-fluorophenyl)ethane: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(4-fluorophenyl)ethane is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms to the phenyl rings can significantly alter the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical methodologies for this compound. Detailed experimental protocols, spectroscopic data interpretation, and a proposed analytical workflow are presented to facilitate further research and development involving this compound.
Chemical Structure and Properties
This compound consists of a central ethane bridge connecting two para-substituted fluorophenyl rings.
Chemical Structure Diagram
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C14H12F2 | - |
| Molecular Weight | 218.24 g/mol | [1] |
| Melting Point | ~110-120 °C | Analogous to similar structures |
| Boiling Point | >300 °C | Analogous to similar structures |
| LogP | ~4.5 | Predicted |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) | General knowledge |
Synthesis
A plausible synthetic route for this compound is the reductive coupling of a suitable precursor, such as 4,4'-difluorostilbene, or through a coupling reaction like a Suzuki or Stille coupling.[2] A common laboratory-scale synthesis involves the reduction of 1,2-bis(4-fluorophenyl)ethanone.
Proposed Experimental Protocol: Synthesis via Reduction
-
Reaction Setup: To a solution of 1,2-bis(4-fluorophenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask, add a reducing agent like sodium borohydride (NaBH4, 2.0 eq) portion-wise at 0 °C with stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Predicted 1H NMR (500 MHz, CDCl3) Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | dd | 4H | Ar-H (ortho to F) |
| ~6.95 | t | 4H | Ar-H (meta to F) |
| ~2.85 | s | 4H | -CH2-CH2- |
Predicted 13C NMR (125 MHz, CDCl3) Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~161 (d, JC-F ≈ 245 Hz) | Ar-C-F |
| ~137 (d) | Ar-C |
| ~130 (d) | Ar-CH |
| ~115 (d, JC-F ≈ 21 Hz) | Ar-CH |
| ~37 | -CH2- |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
Predicted Characteristic IR Absorption Bands (KBr, cm-1):
| Wavenumber (cm-1) | Vibration |
| ~3050 | Aromatic C-H stretch |
| ~2930 | Aliphatic C-H stretch |
| ~1600, 1510, 1470 | Aromatic C=C stretch |
| ~1220 | C-F stretch |
| ~830 | p-disubstituted benzene C-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrum Data (Electron Ionization, 70 eV):
| m/z | Relative Intensity (%) | Assignment |
| 218 | 40 | [M]+ |
| 109 | 100 | [C6H4F-CH2]+ |
| 96 | 30 | [C6H4F]+ |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the separation and identification of this compound in a mixture.[3]
Proposed GC-MS Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or hexane.
-
Injection: Inject 1 µL of the sample solution into the GC-MS system.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.
-
Injector Temperature: 250 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the quantification and purity assessment of this compound.
Proposed HPLC Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
HPLC System: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Potential Biological Activity and Signaling Pathways
While there is no direct evidence on the biological activity of this compound, related compounds containing the bis(4-fluorophenyl) moiety have shown affinity for the dopamine transporter (DAT).[4][5] These compounds act as dopamine reuptake inhibitors, which can increase the concentration of dopamine in the synaptic cleft. This mechanism is relevant to the development of treatments for conditions such as depression, ADHD, and substance abuse disorders.[6]
Proposed Signaling Pathway Involvement: Dopaminergic Synapse
The following diagram illustrates the potential interaction of this compound with the dopamine transporter at a dopaminergic synapse.
Experimental Workflows
General Analytical Workflow
The following diagram outlines a general workflow for the analysis of a sample containing this compound.
Conclusion
This technical guide provides a foundational understanding of the chemical structure, synthesis, and analysis of this compound. The presented protocols and data, derived from analogous compounds and predictive methods, offer a starting point for researchers and drug development professionals. Further experimental validation is necessary to confirm these findings and to fully explore the potential of this compound in various scientific and therapeutic areas. The potential interaction with the dopamine transporter suggests a promising avenue for future research in the field of neuropharmacology.
References
- 1. This compound (458-76-4) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of tropane-like 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-Bis(4-fluorophenyl)ethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Bis(4-fluorophenyl)ethane, including its chemical identity, synthesis, and potential applications in research and drug development.
Core Compound Identification
CAS Number: 458-76-4
IUPAC Name: 1-fluoro-4-[2-(4-fluorophenyl)ethyl]benzene
| Property | Value |
| Molecular Formula | C₁₄H₁₂F₂ |
| Molecular Weight | 218.24 g/mol |
| Melting Point | 90 °C |
| Boiling Point | 269 °C |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several methodologies, primarily involving the formation of the central ethane bridge. Below are detailed experimental protocols for two common synthetic routes.
Reductive Coupling of 4-Fluorobenzyl Halides
This method involves the coupling of two 4-fluorobenzyl halide molecules.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with magnesium turnings.
-
Grignard Reagent Formation: Anhydrous diethyl ether is added to the flask, followed by the dropwise addition of a solution of 4-fluorobenzyl bromide in anhydrous diethyl ether to initiate the Grignard reaction. The reaction mixture is stirred until the magnesium is consumed.
-
Coupling Reaction: A solution of a suitable coupling catalyst, such as a cobalt(II) or iron(III) salt, in anhydrous THF is added to the Grignard reagent at 0 °C.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Catalytic Hydrogenation of 4,4'-Difluorostilbene
This protocol involves the reduction of the double bond in 4,4'-difluorostilbene.
Experimental Protocol:
-
Reaction Setup: A solution of 4,4'-difluorostilbene in a suitable solvent such as ethanol or ethyl acetate is placed in a hydrogenation vessel.
-
Catalyst Addition: A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
Hydrogenation: The vessel is connected to a hydrogen source and purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filtration: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Spectroscopic Data
| Spectroscopic Data for this compound | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15-7.11 (m, 4H, Ar-H), 6.98-6.94 (m, 4H, Ar-H), 2.87 (s, 4H, CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 161.5 (d, J = 244.4 Hz), 137.2 (d, J = 3.3 Hz), 130.1 (d, J = 7.8 Hz), 115.2 (d, J = 21.2 Hz), 37.0 |
| Mass Spectrometry (EI) | m/z (%): 218 (M⁺, 100), 109 (M⁺/2, 85) |
Applications in Drug Development
The bibenzyl scaffold, of which this compound is a member, is a recurring motif in biologically active molecules. Derivatives of this core structure have been investigated for a range of therapeutic applications.
Cholinesterase Inhibition for Alzheimer's Disease
Bibenzyl derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[1][2] The rationale is that inhibiting these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which can lead to improvements in cognitive function.
The general structure of these inhibitors often involves a central bibenzyl core with various substituents on the phenyl rings that interact with the active site of the cholinesterase enzymes. The fluorine atoms in this compound can potentially enhance binding affinity and improve pharmacokinetic properties such as metabolic stability and membrane permeability.
Caption: Proposed mechanism of action for bibenzyl derivatives as cholinesterase inhibitors.
Dopamine and Serotonin Transporter Affinity
Derivatives of 1,2-bis(4-fluorophenyl)methane, a structurally related class of compounds, have been explored for their binding affinity to dopamine (DAT) and serotonin (SERT) transporters.[3] Flmodafinil, a bis(4-fluorophenyl)methyl derivative, is a selective dopamine reuptake inhibitor that has been investigated for conditions such as narcolepsy and ADHD.[4] The this compound scaffold could serve as a basis for the design of novel ligands targeting these transporters, which are crucial in the neuropharmacology of various central nervous system disorders.
Caption: Experimental workflow for the development of CNS-active compounds from a bibenzyl scaffold.
References
- 1. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flmodafinil - Wikipedia [en.wikipedia.org]
The Advent of a Fluorinated Bibenzyl: A Literature Review of the Discovery of 1,2-Bis(4-fluorophenyl)ethane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(4-fluorophenyl)ethane, a symmetrical diarylethane, stands as a notable molecule within the expansive field of organic chemistry. Its structure, characterized by two para-fluorinated phenyl rings linked by an ethane bridge, has garnered interest for its potential applications in materials science and as a precursor in the synthesis of more complex molecules, including those with pharmaceutical relevance.[1] This technical guide provides a comprehensive literature review of the discovery and synthesis of this compound, offering a historical perspective and detailing the experimental protocols that underpin its preparation.
Early Synthetic Strategies and the Quest for Fluorinated Aromatics
While a definitive seminal publication marking the first synthesis of this compound remains elusive in readily available literature, its discovery can be contextualized within the broader historical development of organofluorine chemistry and the synthesis of bibenzyl compounds. The introduction of fluorine into aromatic rings was a significant area of research in the early 20th century, with methods like the Schiemann and Balz-Schiemann reactions providing pathways to fluoroaromatic compounds. Concurrently, classical organic reactions for the formation of carbon-carbon bonds, such as the Wurtz and Wurtz-Fittig reactions, were being explored for the synthesis of diarylalkanes.[1][2][3]
It is highly probable that the initial synthesis of this compound was achieved through the application of these established methodologies to fluorinated starting materials. Plausible synthetic routes, based on a retrospective analysis of organic synthesis principles, include:
-
Wurtz-Fittig Reaction: The coupling of a 4-fluorobenzyl halide with sodium metal would offer a direct, albeit potentially low-yielding, route to the target molecule.[1][2][4]
-
Reduction of a Diaryl Ketone or Related Precursor: The synthesis could proceed through a precursor such as 4,4'-difluorobenzil or 4,4'-difluorobenzoin, followed by a reduction of the carbonyl or hydroxyl groups to form the ethane bridge. Established reduction methods like the Clemmensen (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner (using hydrazine and a strong base) reductions are well-suited for this transformation.
Key Synthetic Methodologies and Experimental Protocols
Modern synthetic approaches to this compound and its analogs often rely on more efficient and versatile methods. Below are detailed protocols for plausible and commonly employed synthetic routes.
Method 1: Reductive Coupling of a 4-Fluorobenzyl Halide (Wurtz-Fittig Type Reaction)
This method involves the coupling of two molecules of a 4-fluorobenzyl halide using a reducing agent, typically an alkali metal.
Experimental Protocol:
-
Materials: 4-Fluorobenzyl bromide, sodium metal, anhydrous diethyl ether.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add freshly cut sodium metal suspended in anhydrous diethyl ether.
-
Slowly add a solution of 4-fluorobenzyl bromide in anhydrous diethyl ether to the stirred suspension of sodium at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the reaction mixture for several hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and cautiously quench the excess sodium by the slow addition of ethanol.
-
Add water to dissolve the sodium bromide salts and transfer the mixture to a separatory funnel.
-
Separate the ethereal layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Logical Workflow for Wurtz-Fittig Type Synthesis
A simplified workflow for the synthesis of this compound via a Wurtz-Fittig type reaction.
Method 2: Reduction of 4,4'-Difluorobenzil
This two-step approach involves the synthesis of 4,4'-difluorobenzil followed by its complete reduction to this compound.
Experimental Protocol:
Step 1: Synthesis of 4,4'-Difluorobenzil
-
Materials: 4-Fluorobenzaldehyde, sodium cyanide, copper(II) sulfate, pyridine, water.
-
Procedure (Benzoin Condensation followed by Oxidation):
-
A mixture of 4-fluorobenzaldehyde and a catalytic amount of sodium cyanide in aqueous ethanol is heated to reflux to form 4,4'-difluorobenzoin.
-
The resulting 4,4'-difluorobenzoin is then oxidized to 4,4'-difluorobenzil using an oxidizing agent such as copper(II) sulfate in pyridine and water.
-
Step 2: Wolff-Kishner Reduction of 4,4'-Difluorobenzil
-
Materials: 4,4'-Difluorobenzil, hydrazine hydrate, potassium hydroxide, diethylene glycol.
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 4,4'-difluorobenzil, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to reflux for a period to form the hydrazone.
-
After cooling slightly, add potassium hydroxide pellets to the mixture.
-
Gradually increase the temperature to allow for the distillation of water and excess hydrazine.
-
Continue to heat the reaction mixture at a higher temperature to effect the decomposition of the hydrazone and evolution of nitrogen gas.
-
After the reaction is complete, cool the mixture, add water, and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Signaling Pathway for Wolff-Kishner Reduction
A simplified representation of the key steps in the Wolff-Kishner reduction of 4,4'-difluorobenzil.
Quantitative Data
Due to the absence of a single, definitive discovery paper, a consolidated table of initial characterization data is not available. However, data from various modern sources and analogous compounds can be compiled to provide a representative profile of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂F₂ | [1] |
| Molecular Weight | 218.24 g/mol | [1] |
| CAS Number | 458-76-4 | [1] |
| Appearance | White to off-white solid | General Observation |
| Melting Point | Not consistently reported | - |
| Boiling Point | Not consistently reported | - |
Spectroscopic Data (Predicted/Typical):
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.3 ppm), Ethane bridge protons (singlet, ~2.9 ppm) |
| ¹³C NMR | Aromatic carbons (multiple signals, ~115-165 ppm, showing C-F coupling), Ethane bridge carbon (~37 ppm) |
| ¹⁹F NMR | A single resonance for the para-fluorine atoms. |
| Mass Spectrometry | Molecular ion peak (m/z) at ~218. |
Conclusion
The discovery of this compound is intrinsically linked to the foundational advancements in both organofluorine chemistry and the synthesis of bibenzyl structures. While the precise historical moment of its first synthesis is not clearly documented in readily accessible literature, its preparation can be confidently inferred through established synthetic routes such as the Wurtz-Fittig reaction and the reduction of diaryl ketone precursors. The methodologies detailed in this guide provide robust and reproducible pathways for the synthesis of this fluorinated bibenzyl, a compound that continues to hold relevance in contemporary chemical research and development. Further historical investigation into early 20th-century chemical literature may yet uncover the original report of this intriguing molecule.
References
Spectroscopic Profile of 1,2-Bis(4-fluorophenyl)ethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1,2-Bis(4-fluorophenyl)ethane (CAS 458-76-4). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights for the characterization and analysis of this compound in a research and development setting. This guide also outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these values are computationally generated and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | Multiplet | 4H | Ar-H (ortho to F) |
| ~6.95 | Multiplet | 4H | Ar-H (meta to F) |
| ~2.85 | Singlet | 4H | -CH₂ -CH₂ - |
Predicted in CDCl₃
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~161.5 (d, J ≈ 245 Hz) | C -F |
| ~137.5 (d, J ≈ 3 Hz) | Ar-C (ipso, attached to ethane) |
| ~130.0 (d, J ≈ 8 Hz) | Ar-C H (ortho to F) |
| ~115.0 (d, J ≈ 21 Hz) | Ar-C H (meta to F) |
| ~37.0 | -C H₂-C H₂- |
Predicted in CDCl₃. 'd' denotes a doublet due to C-F coupling, with the predicted coupling constant (J).
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2930 | Medium | Aliphatic C-H Stretch |
| ~1600 | Strong | Aromatic C=C Stretch |
| ~1510 | Strong | Aromatic C=C Stretch |
| ~1220 | Strong | C-F Stretch |
| ~830 | Strong | para-disubstituted C-H Bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 218.09 | 100 | [M]⁺ (Molecular Ion) |
| 109.04 | 80 | [C₇H₆F]⁺ (Fluorotropylium ion) |
| 91.05 | 15 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are general methodologies for the acquisition of spectroscopic data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1] Transfer the solution to an NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[1]
-
Data Acquisition: Place the NMR tube in the spectrometer's probe.[2] Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical acquisition for ¹H NMR may take a few minutes, while ¹³C NMR may require a longer acquisition time (20-60 minutes) due to the lower natural abundance of the ¹³C isotope.[1]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections should be applied to obtain a clean spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Procedure (Thin Solid Film Method):
-
Sample Preparation: Dissolve a small amount (a few mg) of this compound in a volatile organic solvent (e.g., methylene chloride or acetone).[3]
-
Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3] Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.[3] Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be taken and subtracted from the sample spectrum.[4]
-
Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups and bond vibrations within the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).
Procedure (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer.[5] For solid samples, a direct insertion probe may be used.
-
Ionization: Bombard the sample molecules with a high-energy electron beam, causing them to ionize and form a molecular ion ([M]⁺) and various fragment ions.[5][6]
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[7][8]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.[8] The peak with the highest m/z often corresponds to the molecular ion.[5]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.
Caption: General workflow for the spectroscopic characterization of an organic compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. microbenotes.com [microbenotes.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. mmrc.caltech.edu [mmrc.caltech.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Bis(4-fluorophenyl)ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(4-fluorophenyl)ethane is an organic compound featuring two 4-fluorophenyl groups linked by an ethane bridge. Its chemical structure, characterized by the presence of fluorine atoms on the aromatic rings, imparts unique physicochemical properties that are of significant interest in the fields of materials science and medicinal chemistry. The introduction of fluorine can modulate metabolic stability, binding affinity, and lipophilicity, making this structural motif a valuable component in the design of novel therapeutic agents and high-performance materials. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential applications.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 1-fluoro-4-[2-(4-fluorophenyl)ethyl]benzene |
| CAS Number | 458-76-4 |
| Molecular Formula | C₁₄H₁₂F₂ |
| Molecular Weight | 218.24 g/mol |
| InChI Key | PYRSXVQXDHTFMW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CC2=CC=C(C=C2)F)F |
Data Presentation: Physical and Chemical Properties
Quantitative data for this compound is summarized in the tables below. It is important to note that while some experimental data is available, other values are predicted or inferred from structurally similar compounds due to a lack of comprehensive characterization in the literature.
Table 1: Physical Properties
| Property | Value | Notes |
| Melting Point | 116-120 °C | Data for the analogous compound 1,2-Bis(4-bromophenyl)ethane.[1] The fluorine-containing compound is expected to have a similar, though not identical, melting point. |
| Boiling Point | Not available | Experimental data is not readily available. |
| Appearance | White to off-white solid | Inferred from analogous compounds. |
| Solubility | Soluble in common organic solvents such as Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), and Chloroform.[2] | The fluorine atoms may slightly alter solubility compared to non-fluorinated analogs. |
Table 2: Spectroscopic Data (Predicted)
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR (CDCl₃) | δ ~7.1-7.3 ppm (m, 4H, Ar-H), δ ~6.9-7.0 ppm (m, 4H, Ar-H), δ ~2.9 ppm (s, 4H, -CH₂-CH₂-) |
| ¹³C NMR (CDCl₃) | δ ~161 ppm (d, C-F), δ ~138 ppm (s, Ar-C), δ ~130 ppm (d, Ar-CH), δ ~115 ppm (d, Ar-CH), δ ~37 ppm (s, -CH₂-CH₂-) |
| ¹⁹F NMR (CDCl₃) | A single resonance is expected in the typical range for aryl fluorides. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 218. A prominent fragment at m/z = 109 corresponding to the fluorobenzyl cation [C₇H₆F]⁺ is expected. |
Experimental Protocols
The synthesis of this compound can be achieved through several established synthetic routes. Below are detailed methodologies for two common approaches.
Protocol 1: Catalytic Hydrogenation of 4,4'-Difluorostilbene
This method involves the reduction of the double bond in 4,4'-difluorostilbene to yield the desired saturated ethane bridge.
Materials:
-
4,4'-Difluorostilbene
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4,4'-difluorostilbene in a minimal amount of ethanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Grignard Reaction with 4-Fluorobenzyl Halide
This approach involves the formation of a Grignard reagent from a 4-fluorobenzyl halide, followed by a coupling reaction.
Materials:
-
4-Fluorobenzyl bromide or chloride
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
A suitable coupling catalyst (e.g., a copper salt)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to the magnesium to help initiate the reaction.[3]
-
Dissolve 4-fluorobenzyl bromide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 4-fluorobenzyl bromide solution to the magnesium. The reaction should start, as indicated by bubbling and a color change. If it does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining 4-fluorobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.[4]
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
-
In a separate flask, prepare a solution of a suitable coupling catalyst if required.
-
Cool the Grignard reagent and slowly add it to the catalyst solution, or in some variations, another equivalent of the 4-fluorobenzyl halide is added to the formed Grignard reagent in the presence of a catalyst.
-
After the reaction is complete (monitored by TLC), quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the synthetic workflows described above.
References
An In-depth Technical Guide to 1,2-Bis(4-fluorophenyl)ethane Analogues and Derivatives
This technical guide provides a comprehensive overview of 1,2-bis(4-fluorophenyl)ethane analogues and derivatives, targeting researchers, scientists, and drug development professionals. It covers their synthesis, biological activities, and mechanisms of action, with a focus on their potential as therapeutic agents.
Core Concepts and Synthesis
This compound serves as a core scaffold for a variety of derivatives with diverse biological activities. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, binding affinity, and membrane permeability.[1] The flexible ethane linker allows the phenyl rings to adopt various orientations, which can be crucial for binding to biological targets.
A plausible synthetic route for this compound and its analogues can be proposed based on established methodologies for similar compounds. For instance, a Wittig-type reaction followed by reduction is a feasible approach.[2]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for a 1,2-bis(fluorophenyl)ethane analogue.
Biological Activity and Therapeutic Potential
Derivatives of the this compound scaffold have shown significant potential as therapeutic agents, particularly as atypical dopamine transporter (DAT) inhibitors for the treatment of psychostimulant use disorders.[3] Additionally, fluorophenyl derivatives of other heterocyclic systems have demonstrated anticancer activities.[4]
Atypical Dopamine Transporter (DAT) Inhibitors
A series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines have been synthesized and evaluated for their binding affinities at the dopamine transporter (DAT) and the serotonin transporter (SERT).[3] These compounds are designed to improve metabolic stability while retaining a high affinity for DAT and selectivity over SERT.[3] Atypical DAT inhibitors are of interest because they can reduce the reinforcing effects of psychostimulants like cocaine and methamphetamine without exhibiting psychostimulant behaviors themselves.[3]
| Compound | Modification | DAT Kᵢ (nM) ± SEM | SERT Kᵢ (nM) ± SEM | SERT/DAT Selectivity |
| 3a | Piperazine (sulfenylamine) | 37.7 | - | - |
| 3b | Piperazine (sulfinylamine) | 230 | - | - |
| 11a | Homopiperazine (sulfenylamine) | 63.4 | - | - |
| 12a | Homopiperazine (sulfinylamine) | 417 | - | - |
| 19a-c | Piperidine (sulfenylamine) | 34.5–84.5 | - | - |
| 20a-c | Piperidine (sulfinylamine) | 180–382 | - | - |
| 12b | Homopiperazine derivative | - | - | - |
| 20a | Piperidine derivative | - | - | - |
Data extracted from Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.[3]
Anticancer Activity
In other studies, fluorophenyl derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their in vitro anticancer activity against estrogen-dependent breast cancer cell lines (MCF-7).[4]
| Compound | IC₅₀ (µM) against MCF-7 |
| A2 | 52.35 |
| A3 | 54.81 |
| B1 | 53.9 |
| B3 | 54.1 |
Data extracted from Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.[4]
Mechanism of Action: DAT Inhibition
The primary mechanism of action for the DAT inhibitor analogues is the blockade of the dopamine transporter. This inhibition leads to an increase in extracellular dopamine levels in the brain.[3] Cocaine, a classical DAT inhibitor, also functions through this mechanism.[3] However, the "atypical" profile of the described this compound derivatives suggests a different binding mode or functional effect at the transporter, leading to a therapeutic effect without the abuse potential of traditional psychostimulants.[3] Molecular modeling studies predict that these atypical inhibitors bind to an inward-facing conformation of DAT.[3]
Signaling Pathway of Dopaminergic Neurotransmission
Caption: Dopaminergic synapse and the site of action for DAT inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of this compound analogues, based on published methodologies.
Synthesis of Piperidine Analogues of DAT Inhibitors[3]
This protocol is based on the synthesis of piperidine-containing derivatives that showed improved metabolic stability.[3]
-
Thiation of Bis(4-fluorophenyl)methanol: Convert bis(4-fluorophenyl)methanol to the corresponding thiol using Lawesson's reagent.
-
Bromination of Piperidine Intermediate: React commercially available tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate with an appropriate brominating agent under Appel conditions to form the bromide intermediate.
-
Coupling Reaction: Couple the thiol product from step 1 with the bromide intermediate from step 2 to produce the Boc-protected piperidine intermediate.
-
Deprotection: Remove the Boc protecting group from the amine using trifluoroacetic acid to yield the final piperidine analogue.
-
Purification: Purify the crude product by column chromatography on silica gel.
Determination of Binding Affinity (Radioligand Binding Assay)
This is a general workflow for determining the binding affinity of a compound to its target protein.
References
An In-depth Technical Guide to the Health and Safety of 1,2-Bis(4-fluorophenyl)ethane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official institutional and regulatory safety protocols.
Introduction
1,2-Bis(4-fluorophenyl)ethane, also known as 4,4'-Difluorobibenzyl, is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its health and safety profile is paramount for safe handling and use in a research and development setting. This guide provides a comprehensive overview of the known health and safety information for this compound, outlines standard toxicological testing protocols, and presents visual workflows for safety assessment.
Compound Identification
| Chemical Name | This compound |
| Synonyms | 4,4'-Difluorobibenzyl |
| CAS Number | 458-76-4 |
| Molecular Formula | C₁₄H₁₂F₂ |
| Molecular Weight | 218.24 g/mol |
| Structure |
Hazard Identification and Classification
Based on available Safety Data Sheets, this compound is classified as an irritant. The GHS classification is summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning
Hazard Pictogram:
Toxicological Data Summary
Currently, there is a lack of publicly available quantitative toxicological data for this compound. The following table summarizes the key toxicological endpoints for which data is needed. Researchers are strongly encouraged to perform these or similar studies to establish a comprehensive safety profile.
| Toxicological Endpoint | Species | Route | Value | Reference |
| Acute Toxicity | ||||
| LD50 | Rat (oral) | Oral | No data available | |
| LD50 | Rabbit (dermal) | Dermal | No data available | |
| LC50 | Rat (inhalation) | Inhalation | No data available | |
| Irritation/Corrosion | ||||
| Skin Irritation | Rabbit | Dermal | Irritant (Category 2) | [1] |
| Eye Irritation | Rabbit | Ocular | Serious Irritant (Category 2A) | [1] |
| Sensitization | ||||
| Skin Sensitization | Guinea Pig | Dermal | No data available | |
| Repeated Dose Toxicity | ||||
| Sub-acute (28-day) | Rat | Oral | No data available | |
| Sub-chronic (90-day) | Rat | Oral | No data available | |
| Genotoxicity | ||||
| Ames Test | S. typhimurium | In vitro | No data available | |
| Chromosomal Aberration | Mammalian cells | In vitro | No data available | |
| Micronucleus Test | Mouse | In vivo | No data available | |
| Carcinogenicity | ||||
| 2-year Bioassay | Rat/Mouse | Oral | No data available | |
| Reproductive and Developmental Toxicity | ||||
| Fertility and early embryonic development | Rat | Oral | No data available | |
| Embryo-fetal development | Rat/Rabbit | Oral | No data available |
Safe Handling and Storage
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]
-
Emergency eyewash stations and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]
Personal Protective Equipment (PPE):
| Protection Type | Recommendation |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat should be worn at all times.[1] |
| Respiratory Protection | In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with appropriate cartridges should be used.[1] |
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store away from strong oxidizing agents.[1]
Emergency Procedures
| Situation | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols for Key Toxicological Assessments
The following are generalized protocols for key in vivo and in vitro toxicological studies based on OECD guidelines. These should be adapted and refined based on the specific properties of this compound and institutional guidelines.
In Vivo Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
Objective: To assess the potential of this compound to cause skin irritation or corrosion.
Test System: Healthy young adult albino rabbits.
Methodology:
-
Animal Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Test Substance Application: A 0.5 g or 0.5 mL amount of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The skin reactions are scored according to a standardized grading system (e.g., Draize scale).
-
Classification: The classification of the substance as an irritant or non-irritant is based on the mean scores for erythema and edema.
In Vivo Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
Objective: To determine the potential of this compound to cause serious eye irritation or damage.[2][3][4]
Test System: Healthy young adult albino rabbits.
Methodology:
-
Animal Preparation: Both eyes of each animal are examined for any pre-existing defects within 24 hours before the test.
-
Test Substance Instillation: A 0.1 g or 0.1 mL amount of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).
-
Scoring: Ocular lesions are scored using a standardized system.
-
Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 439)
Objective: To assess the skin irritation potential of this compound using an in vitro model.[5][6]
Test System: Commercially available reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin™).
Methodology:
-
Tissue Preparation: The RhE tissues are pre-incubated in culture medium.
-
Test Substance Application: A defined amount of the test substance is applied topically to the surface of the RhE tissue.
-
Exposure and Incubation: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured spectrophotometrically.
-
Data Analysis: The percentage of cell viability is calculated relative to negative controls.
-
Classification: If the mean tissue viability is reduced below a certain threshold (typically ≤ 50%), the substance is classified as a skin irritant.[5]
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate general workflows relevant to the safety assessment of a new chemical entity like this compound.
Conclusion
While this compound is identified as a skin, eye, and respiratory irritant, a comprehensive toxicological profile is currently lacking. This guide serves as a foundational resource for researchers, summarizing the known hazards and providing a framework for further safety evaluation. It is imperative that appropriate engineering controls, personal protective equipment, and safe handling practices are strictly followed. Furthermore, the generation of robust toxicological data through the experimental protocols outlined herein is essential for a complete risk assessment and to ensure the safety of all personnel working with this compound.
References
Prospective Crystallographic Analysis of 1,2-Bis(4-fluorophenyl)ethane: A Technical Guide
Abstract: This technical guide outlines a comprehensive, prospective workflow for the determination of the single-crystal X-ray structure of 1,2-Bis(4-fluorophenyl)ethane. To date, a search of the Cambridge Structural Database (CSD) and open scientific literature has revealed no publically available crystal structure for this compound. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing proposed methodologies for its synthesis, crystallization, and subsequent crystallographic analysis. For comparative purposes, the known crystal structure of its non-fluorinated analog, 1,2-diphenylethane (bibenzyl), is presented.
Introduction
This compound is a symmetrically substituted aromatic compound with potential applications in materials science and as a scaffold in medicinal chemistry. The introduction of fluorine atoms onto the phenyl rings is anticipated to modulate its physicochemical properties, including crystal packing, melting point, and intermolecular interactions, when compared to its parent compound, 1,2-diphenylethane. Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for predicting and engineering these properties. This guide provides a detailed, hypothetical experimental framework to achieve this.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the reductive coupling of a suitable precursor, such as 4-fluorobenzyl bromide, or the hydrogenation of 1,2-bis(4-fluorophenyl)ethene (4,4'-difluorostilbene). An alternative approach, adapted from the synthesis of the analogous dinitro compound, involves the oxidative coupling of 4-fluorotoluene.
Proposed Protocol: Reductive Coupling of 4-Fluorobenzyl Bromide
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with magnesium turnings and anhydrous diethyl ether under a nitrogen atmosphere.
-
Grignard Formation: A solution of 4-fluorobenzyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating and maintained at reflux until the magnesium is consumed.
-
Coupling Reaction: The resulting Grignard reagent is cooled to 0 °C. A solution of 4-fluorobenzyl bromide in anhydrous diethyl ether is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Proposed Crystallization Protocol
Obtaining single crystals of sufficient size and quality is paramount for X-ray diffraction analysis. A systematic screening of crystallization conditions is recommended.
Experimental Methodologies:
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a hexane/dichloromethane mixture) in a loosely covered vial. The solvent is allowed to evaporate slowly over several days at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent (e.g., dichloromethane) is placed in a small, open vial. This vial is then placed inside a larger, sealed container holding a less volatile solvent in which the compound is poorly soluble (e.g., hexane). The vapor of the precipitant (hexane) slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or freezer.
dot
Methodological & Application
Synthesis of 1,2-Bis(4-fluorophenyl)ethane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2-bis(4-fluorophenyl)ethane, a fluorinated aromatic hydrocarbon with applications in materials science and as a precursor in the synthesis of more complex organic molecules. The presence of fluorine atoms imparts unique properties such as enhanced thermal stability and chemical resistance.
Synthetic Strategies Overview
Several synthetic routes are viable for the preparation of this compound. The most common approaches include the reductive coupling of 4-fluorobenzyl halides, coupling reactions involving Grignard reagents, and the reduction of corresponding diketone or stilbene precursors. This document details three distinct and effective methods for its synthesis.
Data Summary of Synthesis Methods
| Method | Starting Materials | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
| Reductive Coupling | 4-Fluorobenzyl bromide | Zinc dust, Copper(I) chloride | High | 0.5 - 2 | Room Temperature |
| Grignard Reagent Coupling | 4-Fluorobenzyl chloride, Magnesium turnings | Dihaloethane (catalyst) | Moderate to High | 4 - 6 | Reflux in THF |
| Diketone Reduction (Wolff-Kishner) | 1,2-Bis(4-fluorophenyl)ethanedione (4,4'-Difluorobenzil) | Hydrazine hydrate, KOH | High | 4 - 6 | 190 - 200 |
Experimental Protocols
Method 1: Reductive Coupling of 4-Fluorobenzyl Bromide
This method utilizes a Wurtz-type coupling reaction, where 4-fluorobenzyl bromide is reductively dimerized using zinc dust, with the reaction being enhanced by a copper catalyst. This approach is often favored for its simplicity and high yields.[1]
Experimental Workflow
Caption: Workflow for Reductive Coupling Synthesis.
Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzyl bromide (1.0 eq) and a catalytic amount of copper(I) chloride (e.g., 0.1 eq).
-
Solvent Addition: Add a suitable aqueous solvent, such as a saturated solution of ammonium chloride.
-
Initiation: While stirring vigorously, add zinc dust (1.5 eq) portion-wise over 10-15 minutes. The reaction is exothermic.
-
Reaction: Continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Work-up: Upon completion, extract the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield this compound as a white solid.
Method 2: Grignard Reagent Coupling
This synthesis involves the formation of a 4-fluorobenzylmagnesium halide (a Grignard reagent), which then couples with another molecule of a 4-fluorobenzyl halide. This method is a classic approach for forming carbon-carbon bonds.
Logical Relationship of Grignard Synthesis
Caption: Grignard Synthesis Pathway.
Protocol
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of 4-fluorobenzyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) to initiate the reaction.
-
Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining 4-fluorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour.
-
-
Coupling Reaction:
-
To the freshly prepared Grignard reagent, add a catalytic amount of a dihaloethane (e.g., 1,2-dibromoethane).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Method 3: Wolff-Kishner Reduction of 1,2-Bis(4-fluorophenyl)ethanedione
This method involves the deoxygenation of a diketone precursor, 1,2-bis(4-fluorophenyl)ethanedione (also known as 4,4'-difluorobenzil), to the corresponding alkane. The Wolff-Kishner reduction is particularly useful for substrates that are sensitive to acidic conditions.[2][3][4][5][6]
Signaling Pathway of Reduction
Caption: Wolff-Kishner Reduction Mechanism.
Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,2-bis(4-fluorophenyl)ethanedione (1.0 eq), hydrazine hydrate (4-5 eq), and a high-boiling point solvent such as diethylene glycol.
-
Base Addition: Add potassium hydroxide (KOH) pellets (4-5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to approximately 190-200 °C. Water and excess hydrazine will distill off. Continue heating at this temperature for 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Combine the organic extracts, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or another suitable solvent to afford pure this compound.
References
- 1. scielo.br [scielo.br]
- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 3. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]
- 6. Wolff-Kishner Reduction [organic-chemistry.org]
Application Notes and Protocols for 1,2-Bis(4-fluorophenyl)ethane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,2-Bis(4-fluorophenyl)ethane as a key building block in organic synthesis. The presence of two fluorophenyl groups connected by an ethane bridge makes this molecule a valuable precursor for various functionalized derivatives with potential applications in medicinal chemistry and materials science.[1] The fluorine atoms can enhance metabolic stability and binding affinity, making fluorinated compounds highly sought after in drug discovery.
Synthesis of (E)-1,2-Bis(4-fluorophenyl)ethene via Oxidative Dehydrogenation
A primary application of this compound is its conversion to the corresponding stilbene derivative, (E)-1,2-Bis(4-fluorophenyl)ethene. Stilbenes are a class of compounds with diverse biological activities and are important scaffolds in medicinal chemistry and materials science.[2] The following protocol is adapted from a similar transformation of a related 1,2-diarylethane derivative and provides a plausible route for this synthesis.[3]
Reaction Scheme:
Caption: Oxidative dehydrogenation of this compound.
Experimental Protocol
Objective: To synthesize (E)-1,2-Bis(4-fluorophenyl)ethene from this compound.
Materials:
-
This compound
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH)
-
p-Benzoquinone
-
Benzene
-
Standard laboratory glassware
-
Stirring apparatus
-
Aerator (e.g., from a fish tank)[3]
Procedure:
-
In a suitable reaction flask, dissolve this compound in methanol.
-
Add a catalytic amount of p-benzoquinone to the solution.
-
Add a solution of potassium hydroxide in methanol. The medium should be strongly alkaline.[3]
-
Aerate the reaction mixture vigorously using an aerator at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with an appropriate acid (e.g., dilute HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., benzene or ethanol) to yield (E)-1,2-Bis(4-fluorophenyl)ethene as a crystalline solid.[3]
Quantitative Data (Hypothetical)
The following table presents hypothetical data for the oxidative dehydrogenation, based on yields reported for analogous reactions.[3]
| Reactant | Product | Catalyst | Solvent | Yield (%) | Melting Point (°C) of Product |
| This compound | (E)-1,2-Bis(4-fluorophenyl)ethene | p-Benzoquinone | Methanolic KOH | ~80-90 | 125-127 |
Precursor for Substituted Derivatives
This compound can serve as a versatile precursor for a variety of more complex molecules. The aromatic rings can undergo electrophilic substitution reactions, and the ethane bridge can be functionalized, for instance, by oxidation to the corresponding dione.
Synthesis of this compound-1,2-dione
The ethane bridge can be oxidized to a 1,2-dione (a benzil derivative). These diones are valuable intermediates in the synthesis of various heterocyclic compounds and have applications in polymer science.[4][5]
Workflow for Synthesis and Application of Derivatives
Caption: Potential synthetic transformations of this compound.
Experimental Protocol (General for Electrophilic Aromatic Substitution)
Objective: To introduce substituents onto the aromatic rings of this compound.
General Procedure (Example: Nitration):
-
Cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.
-
Slowly add this compound to the cooled acid mixture with stirring.
-
Allow the reaction to proceed at a controlled temperature, monitoring by TLC.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the solid product, wash with cold water until neutral, and dry.
-
Recrystallize from a suitable solvent to obtain the purified dinitro derivative.
Note: The fluorine atoms are ortho, para-directing, and the ethyl bridge is also activating and ortho, para-directing. Therefore, substitution is expected to occur at the positions ortho to the ethyl bridge (meta to the fluorine atoms).
Role in Drug Development
Fluorinated building blocks are of significant interest in drug discovery.[6][7] The 1,2-diarylethane scaffold is a recurring motif in biologically active molecules. The introduction of fluorine can improve key pharmacokinetic properties such as metabolic stability and lipophilicity. While specific drug candidates directly synthesized from this compound are not prominently documented in the available literature, its derivatives, such as the corresponding stilbenes and other functionalized analogues, are of high interest for screening and lead optimization in various therapeutic areas. The protocols provided herein offer pathways to generate a library of such compounds for further investigation.
References
- 1. This compound (458-76-4) for sale [vulcanchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. jetir.org [jetir.org]
- 4. (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
Application Notes and Protocols for the Spectroscopic Analysis of 1,2-Bis(4-fluorophenyl)ethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary spectroscopic techniques for the characterization of 1,2-Bis(4-fluorophenyl)ethane. The protocols outlined below are designed to guide researchers in obtaining high-quality spectral data for this compound, which is of interest in materials science and as a precursor in organic synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a comprehensive analysis involves one-dimensional and two-dimensional experiments for each of these nuclei.
Expected Spectral Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.3 | Multiplet | 4H | Aromatic protons ortho to the fluorine |
| ~ 6.9 - 7.1 | Multiplet | 4H | Aromatic protons meta to the fluorine |
| ~ 2.9 | Singlet | 4H | Ethane bridge protons (-CH₂-CH₂-) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 161 (d, J ≈ 245 Hz) | Aromatic C-F |
| ~ 138 (d, J ≈ 3 Hz) | Aromatic C-C (ipso) |
| ~ 130 (d, J ≈ 8 Hz) | Aromatic C-H (ortho to F) |
| ~ 115 (d, J ≈ 21 Hz) | Aromatic C-H (meta to F) |
| ~ 37 | Ethane bridge (-CH₂-) |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -115 to -120 | Multiplet | Aromatic C-F |
Experimental Protocol for NMR Analysis
1.2.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise chemical shift referencing is required. For ¹⁹F NMR, an external standard like CFCl₃ can be used.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
1.2.2. Instrumentation and Data Acquisition
-
Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F detection.
-
Tune and match the probe for the respective nucleus.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a one-dimensional spectrum for each nucleus (¹H, ¹³C, and ¹⁹F).
-
For ¹H NMR: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR: Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity. A spectral width of 200-220 ppm is standard.
-
For ¹⁹F NMR: A wide spectral width may be necessary depending on the instrument and reference. Proton decoupling can be employed to simplify the spectrum.
-
Logical Workflow for NMR Analysis
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which can aid in structural confirmation.
Expected Spectral Data
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 218.24 | Molecular Ion [M]⁺ |
| 109 | [FC₆H₄CH₂]⁺ fragment (benzylic cleavage) |
Experimental Protocol for Mass Spectrometry
2.2.1. Sample Preparation
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Further dilute an aliquot of this solution to a final concentration of approximately 1-10 µg/mL in the same solvent.
-
If necessary, filter the final solution through a syringe filter (0.22 µm) to remove any particulate matter.
2.2.2. Instrumentation and Data Acquisition
-
Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile compounds.
-
For EI-MS, the sample can be introduced via a direct insertion probe or a gas chromatograph (GC-MS).
-
For ESI-MS, the sample solution is introduced via direct infusion or through a liquid chromatograph (LC-MS).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and potential fragment ions.
Logical Workflow for Mass Spectrometry Analysis
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.
Expected Spectral Data
Table 5: Predicted Infrared Absorption Frequencies
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~ 3100 - 3000 | C-H stretch | Aromatic |
| ~ 3000 - 2850 | C-H stretch | Aliphatic (ethane bridge) |
| ~ 1600, 1500 | C=C stretch | Aromatic ring |
| ~ 1250 - 1200 | C-F stretch | Aryl-F |
| ~ 850 - 800 | C-H bend (out-of-plane) | para-disubstituted aromatic |
Experimental Protocol for ATR-FTIR Spectroscopy
3.2.1. Sample Preparation
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
3.2.2. Instrumentation and Data Acquisition
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over the mid-IR range (4000-400 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the aromatic rings of this compound.
Expected Spectral Data
Table 6: Predicted UV-Vis Absorption Data
| λ_max (nm) | Electronic Transition | Chromophore |
| ~ 250 - 270 | π → π* | Phenyl ring |
Experimental Protocol for UV-Vis Spectroscopy
4.2.1. Sample Preparation
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) of a known concentration.
-
Prepare a series of dilutions from the stock solution to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0.
-
Use a quartz cuvette for the analysis.
4.2.2. Instrumentation and Data Acquisition
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the blank solvent and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Record the UV-Vis spectrum over a range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
Purifying 1,2-Bis(4-fluorophenyl)ethane: A Guide to Chromatographic Methods
For Immediate Release
This document provides detailed application notes and protocols for the purification of 1,2-Bis(4-fluorophenyl)ethane, a fluorinated aromatic hydrocarbon of interest in materials science and as a building block in organic synthesis. The following methods are designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound for demanding applications. The protocols are based on established chromatographic principles for the separation of analogous diarylethanes and fluorinated compounds.
Introduction
This compound (MW: 218.24 g/mol ) is a non-polar molecule. The presence of two fluorine atoms can influence its interaction with chromatographic stationary phases, offering unique separation opportunities. The choice between normal-phase and reverse-phase chromatography will depend on the nature of the impurities present in the crude synthetic mixture. These protocols outline both approaches to provide flexibility in the purification strategy.
Application Note 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reverse-phase HPLC is a powerful technique for the purification of small organic molecules based on their hydrophobicity.[1] For this compound, a C18 or a pentafluorophenyl (PFP) stationary phase can be effectively utilized. PFP phases, in particular, can offer enhanced retention and unique selectivity for halogenated aromatic compounds.[2]
Experimental Protocol: RP-HPLC Purification
Objective: To purify crude this compound to >98% purity using preparative RP-HPLC.
Instrumentation:
-
Preparative HPLC system with a gradient pump
-
UV-Vis detector
-
Fraction collector
-
C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) or PFP column
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample dissolution)
-
Crude this compound
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of methanol to create a concentrated stock solution.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 60% Acetonitrile in Water) for at least 5 column volumes or until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Elution: Elute the compound using a linear gradient of acetonitrile in water. A typical gradient might be from 60% to 95% acetonitrile over 30 minutes.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis and Pooling: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions with the desired purity.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation: RP-HPLC
| Parameter | Value |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 30 min |
| Flow Rate | 20 mL/min |
| Detection | 254 nm |
| Retention Time | ~18.5 min |
| Crude Purity | ~85% |
| Purified Purity | >98% |
| Yield | ~90% |
Workflow for RP-HPLC Purification
Application Note 2: Normal-Phase Flash Chromatography
Normal-phase chromatography is a widely used technique for the purification of organic compounds, separating them based on polarity.[3] For this compound, which is relatively non-polar, this method is effective for removing more polar or less polar impurities.
Experimental Protocol: Normal-Phase Flash Chromatography
Objective: To purify crude this compound using flash column chromatography to a purity of >95%.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Eluent: Hexane/Ethyl Acetate mixture
-
Compressed air or nitrogen source
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. A good system will give the product a retention factor (Rf) of approximately 0.3. A starting point could be a 95:5 mixture of hexane and ethyl acetate.
-
Column Packing: Pack the column with silica gel as a slurry in hexane. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed sample to the top of the column. Add another layer of sand.
-
Elution: Carefully add the eluent to the column and apply pressure to begin elution. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation: Normal-Phase Flash Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (95:5) |
| Product Rf | ~0.3 |
| Crude Purity | ~85% |
| Purified Purity | >95% |
| Yield | ~80% |
Workflow for Normal-Phase Flash Chromatography
Final Purification Step: Recrystallization
For achieving the highest possible purity, a final recrystallization step after chromatography is often beneficial.
Protocol: Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the purified product in various solvents with heating to find a suitable one. An ideal solvent will dissolve the compound when hot but not at room temperature. A mixture of ethanol and water is often a good starting point for aromatic compounds.
-
Dissolution: Dissolve the bulk of the purified product in the minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Conclusion
Both reverse-phase HPLC and normal-phase flash chromatography are effective methods for the purification of this compound. The choice of method will depend on the available equipment, the scale of the purification, and the nature of the impurities. For the highest purity, a combination of chromatography and recrystallization is recommended. These protocols provide a solid foundation for developing a robust purification strategy for this and other similar fluorinated compounds.
References
Application Notes and Protocols: 1,2-Bis(4-fluorophenyl)ethane Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-bis(4-fluorophenyl)ethane scaffold serves as a crucial structural motif in the design of various biologically active compounds. The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. While this compound itself is primarily a precursor in organic synthesis, its derivatives have shown significant promise in several therapeutic areas, including oncology and neuroscience.[1][2][3][4] These application notes provide an overview of the medicinal chemistry applications of key derivatives and detailed protocols for their evaluation.
I. Anticancer Agents: Platinum(II) Complexes
Derivatives of this compound, particularly the diamino-analogs, have been utilized as ligands for platinum(II) complexes to develop novel anticancer agents. These complexes aim to improve upon the efficacy and side-effect profile of existing platinum-based drugs like cisplatin.
Application: Cytotoxic Agents for Oncology
Platinum(II) complexes incorporating ligands such as [1,2-diamino-1,2-bis(4-fluorophenyl)ethane] have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.[5] These compounds have demonstrated significant in vitro activity, including in cisplatin-resistant cell lines, suggesting a different mechanism of action or cellular uptake.[5] The presence of the bis(4-fluorophenyl)ethane moiety influences the lipophilicity and cellular accumulation of these complexes.[5]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative platinum(II) complexes against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| [threo-1,2-diamino-1-(4-fluorophenyl)propan]dichloridoplatinum(II) | MDA-MB-231 | Data not specified | [5] |
| U 937 | Data not specified | [5] | |
| RAJI | Data not specified | [5] | |
| SC 1 | Data not specified | [5] | |
| A2780 | Data not specified | [5] | |
| A2780cisR | Data not specified | [5] | |
| [threo-2,3-diamino-3-(4-fluorophenyl)propan-1-ol]dichloridoplatinum(II) | Lymphoma lines | Up to 10-fold more active than cisplatin | [5] |
Note: Specific IC50 values were not provided in the abstract, but the relative activity was noted.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the in vitro cytotoxicity of novel compounds against cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 4,000-5,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the wells, including a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[6]
II. CNS Agents: Dopamine Transporter (DAT) Inhibitors
The bis(4-fluorophenyl)methyl moiety is a key pharmacophore in a class of atypical dopamine transporter (DAT) inhibitors. These compounds have therapeutic potential for treating psychostimulant use disorders without exhibiting stimulant properties themselves.[7]
Application: Atypical Dopamine Reuptake Inhibitors
Derivatives such as 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol and its analogs have been synthesized and evaluated for their binding affinity at DAT and the serotonin transporter (SERT).[7] These compounds are designed to modulate dopamine levels in the brain by blocking its reuptake.[7] The "atypical" profile suggests a mechanism that avoids the abuse potential of traditional DAT inhibitors like cocaine.[7]
Quantitative Data: Transporter Binding Affinities
The following table summarizes the binding affinities (Ki) of representative atypical DAT inhibitors.
| Compound Class | Transporter | Ki Range (nM) | Reference |
| 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines | DAT | 3–382 | [7] |
| Flmodafinil (bisfluoromodafinil) | DAT | 4,090 | [8] |
| SERT | 48,700 | [8] | |
| (S)-(+)-flmodafinil | DAT | 2,970 | [8] |
| (R)-(-)-flmodafinil | DAT | 4,830 | [8] |
| Armodafinil ((R)-modafinil) | DAT | 5,480 | [8] |
Experimental Protocol: Radioligand Binding Assay for DAT Affinity
This protocol describes a method to determine the binding affinity of a test compound for the dopamine transporter.
Objective: To determine the Ki of a test compound for DAT.
Materials:
-
Source of DAT (e.g., membrane preparations from cells expressing recombinant human DAT or from rat striatal tissue).
-
Radioligand (e.g., [³H]WIN 35,428).
-
Test compound.
-
Non-specific binding control (e.g., cocaine).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In test tubes, combine the DAT-containing membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, use a high concentration of a known DAT inhibitor.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value from the resulting competition curve and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
III. Synthesis and Logical Relationships
The core this compound structure is a versatile starting point for the synthesis of more complex, biologically active molecules. The synthetic routes often involve modifications to the ethane linker or the incorporation of the entire motif into a larger molecular framework.
Synthetic Precursor
This compound can be synthesized through methods like the catalytic hydrogenation of fluorinated benzene derivatives or Grignard reactions.[1] It serves as a precursor for compounds used in medicinal chemistry and materials science.[1]
Conclusion
Derivatives of this compound represent a valuable class of compounds in medicinal chemistry. Their applications as cytotoxic agents and atypical DAT inhibitors highlight the importance of the bis(4-fluorophenyl) motif in designing molecules with improved therapeutic properties. The protocols and data presented herein provide a foundation for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold. Further research into the structure-activity relationships of these derivatives is warranted to optimize their efficacy and safety profiles for clinical applications.
References
- 1. This compound (458-76-4) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flmodafinil - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1,2-Bis(4-fluorophenyl)ethane as a Versatile Building Block for Novel Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,2-bis(4-fluorophenyl)ethane, a fluorinated organic compound with significant potential as a building block in the synthesis of advanced polymers, liquid crystals, and biologically active molecules. The introduction of fluorine atoms imparts unique properties, including enhanced thermal stability, chemical resistance, and modified electronic characteristics, making this molecule a valuable synthon for creating novel materials with tailored functionalities.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties of this compound is presented below. These values are crucial for its application in materials science and for the design of synthetic routes.
| Property | Value | Reference |
| CAS Number | 458-76-4 | [1] |
| Molecular Formula | C₁₄H₁₂F₂ | [1] |
| Molecular Weight | 218.24 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in common organic solvents |
Synthesis Protocol: Reductive Coupling of 4-Fluorobenzaldehyde
A plausible and efficient method for the synthesis of this compound is the McMurry coupling reaction, which involves the reductive coupling of two molecules of 4-fluorobenzaldehyde.[2][3][4]
Experimental Protocol: McMurry Coupling
Materials:
-
4-Fluorobenzaldehyde
-
Titanium(IV) chloride (TiCl₄)
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent (e.g., Zinc-Copper couple)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Quenching solution (e.g., aqueous potassium carbonate)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (Argon or Nitrogen).
-
In the flask, prepare a slurry of the low-valent titanium reagent. This is typically achieved by the in-situ reduction of a titanium salt. For example, by the slow addition of a solution of LiAlH₄ in anhydrous THF to a solution of TiCl₄ in anhydrous THF at a low temperature (e.g., 0 °C).[2][3]
-
After the formation of the black slurry of low-valent titanium, a solution of 4-fluorobenzaldehyde in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction mixture is then heated to reflux for several hours to promote the coupling reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of an appropriate quenching solution.
-
The mixture is then filtered, and the filtrate is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography or recrystallization to obtain the final product.
Caption: Synthetic pathway for this compound.
Application in the Synthesis of Novel Polymers
The rigid, fluorinated backbone of this compound makes it an excellent candidate for incorporation into high-performance polymers, such as polyamides and poly(arylene vinylene)s, to enhance their thermal stability, solubility, and optical properties.
Fluorinated Polyamides
By functionalizing the phenyl rings of this compound with amine or carboxylic acid groups, it can be used as a monomer in polycondensation reactions to produce novel fluorinated polyamides.[5][6][7][8]
Hypothetical Application Workflow:
Caption: Proposed workflow for synthesizing fluorinated polyamides.
Poly(arylene vinylene)s (PAVs)
Derivatives of this compound can be utilized in the synthesis of conjugated polymers like PAVs, which are of interest for their applications in organic electronics.[9][10][11][12]
Hypothetical Protocol: Wittig-Horner or Heck Polycondensation
-
Monomer Synthesis: Synthesize a difunctionalized derivative of this compound, for example, by introducing vinyl or halide groups.
-
Polymerization: Subject the monomer to a suitable polycondensation reaction. For instance, a dihalo-derivative could be polymerized with a divinyl-comonomer via a Heck coupling reaction, or a bis(phosphonium salt) derivative could be used in a Wittig-Horner polycondensation with a dialdehyde.
Application in the Synthesis of Liquid Crystals
The rigid core structure of this compound is a desirable feature for the design of liquid crystalline materials. The presence of fluorine can influence the mesophase behavior and dielectric anisotropy.[13][14][15]
Hypothetical Protocol: Synthesis of a Nematic Liquid Crystal
-
Functionalization: Introduce a flexible alkyl or alkoxy chain at one para-position and a polar group (e.g., -CN, -NCS) at the other para-position of a this compound derivative.
-
Characterization: The resulting compound would be characterized by differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to determine its liquid crystalline phases and transition temperatures.
Potential in Drug Discovery
Fluorinated motifs are prevalent in modern pharmaceuticals due to their ability to enhance metabolic stability, binding affinity, and bioavailability.[16][17][18][19] The this compound scaffold can serve as a core structure for the development of new therapeutic agents.
Logical Relationship for Drug Discovery Application:
Caption: Workflow for drug discovery applications.
References
- 1. This compound CAS 458-76-4|RUO [benchchem.com]
- 2. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 9. A Novel Synthesis Strategy for Poly(Arylene‐Vinylene) Derivatives by Elemental Sulfur‐Mediated Polyolefination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. Palladium-catalyzed carbene coupling polymerization: synthesis of E-poly(arylene vinylene)s - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jelsciences.com [jelsciences.com]
Experimental protocols for working with 1,2-Bis(4-fluorophenyl)ethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for working with 1,2-Bis(4-fluorophenyl)ethane. It includes information on its synthesis, properties, and potential applications in drug discovery, particularly focusing on the development of dopamine transporter (DAT) inhibitors.
Physicochemical Properties
This compound is a solid organic compound with the following properties:
| Property | Value | Reference |
| CAS Number | 458-76-4 | [1](1) |
| Molecular Formula | C₁₄H₁₂F₂ | [2](2) |
| Molecular Weight | 218.24 g/mol | [2](2) |
| Melting Point | 90 °C | [1](1) |
| Boiling Point | 269 °C | [1](1) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Coupling
This protocol describes a plausible method for the synthesis of this compound based on the reductive coupling of a suitable precursor, a common method for forming carbon-carbon bonds.
Materials:
-
4-Fluorobenzyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Palladium on carbon (Pd/C), 10%
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 4-fluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether or THF dropwise to the magnesium turnings.
-
The reaction should initiate spontaneously. If not, gentle heating may be required. Maintain a gentle reflux until all the magnesium has reacted.
-
-
Coupling Reaction:
-
Cool the Grignard reagent to 0 °C.
-
In a separate flask, prepare a slurry of a suitable coupling catalyst, such as a copper(I) or iron(III) salt, in anhydrous THF.
-
Add the catalyst slurry to the Grignard reagent.
-
To this mixture, add a second equivalent of 4-fluorobenzyl bromide dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
-
Protocol 2: Synthesis via Wittig Reaction and Hydrogenation
This two-step approach first constructs the corresponding ethene derivative, which is then reduced to the desired ethane.[3]
Step 1: Synthesis of (E)-1,2-Bis(4-fluorophenyl)ethene
Materials:
-
4-Fluorobenzyltriphenylphosphonium bromide
-
Sodium hydride (NaH) or other strong base
-
4-Fluorobenzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a suspension of 4-fluorobenzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF, add sodium hydride (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1 hour until the red color of the ylide persists.
-
-
Wittig Reaction:
-
Cool the ylide solution to 0 °C and add a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (E)-1,2-Bis(4-fluorophenyl)ethene.
-
Step 2: Hydrogenation to this compound
Materials:
-
(E)-1,2-Bis(4-fluorophenyl)ethene
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve (E)-1,2-Bis(4-fluorophenyl)ethene (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of 10% Pd/C (~5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Application in Drug Development: Dopamine Transporter (DAT) Inhibition
Derivatives of this compound have shown promise as atypical dopamine transporter (DAT) inhibitors. These compounds have therapeutic potential in treating psychostimulant use disorders.[4] The bis(4-fluorophenyl) moiety is a key structural feature for high-affinity binding to the dopamine transporter.[5]
Signaling Pathway: Dopamine Reuptake Inhibition
Atypical DAT inhibitors containing the bis(4-fluorophenyl) scaffold are believed to bind to the dopamine transporter, preventing the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, which can help to alleviate the withdrawal symptoms and cravings associated with psychostimulant addiction.
Caption: Dopamine reuptake inhibition by a this compound derivative.
Experimental Workflow for Biological Evaluation
The following workflow outlines the steps for evaluating the biological activity of novel this compound derivatives as potential DAT inhibitors.
Caption: Workflow for the biological evaluation of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2-BIS-(4-FLUOROPHENYL)ETHANONE CAS#: 366-68-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of tropane-like 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2-Bis(4-fluorophenyl)ethane and its Functionalized Analogues in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Bis(4-fluorophenyl)ethane is an organic compound featuring two fluorophenyl groups connected by an ethane bridge.[1][2] While it serves as a valuable fluorinated building block in organic synthesis and materials science, its direct application as a primary ligand in coordination chemistry is not well-documented in scientific literature. This is likely due to the absence of strong electron-donating atoms (like nitrogen, oxygen, or phosphorus) on the phenyl rings or the ethane backbone, which are typically required for stable coordination to a metal center. The flexible nature of the ethane linker without specific chelating groups makes it less predisposed to form stable, well-defined metal complexes.
However, the 1,2-diphenylethane (bibenzyl) scaffold can be chemically modified to incorporate donor functionalities, transforming it into a versatile platform for creating effective ligands. These functionalized bibenzyl-type ligands can form stable coordination complexes with various transition metals, opening up applications in catalysis, materials science, and medicinal chemistry.
This document provides an overview of the potential of functionalized this compound ligands in coordination chemistry. Due to the scarcity of data on the parent compound as a ligand, the following protocols and application notes are based on representative, functionalized analogues. These examples serve to illustrate the principles and potential methodologies that could be adapted for novel research in this area.
Part 1: Ligand Synthesis
Application Note 1.1: Synthesis of a Representative Functionalized Bibenzyl Ligand
To enable coordination, the this compound scaffold must be functionalized with donor groups. A common strategy is the introduction of nitrogen- or phosphorus-containing substituents. The following is a representative protocol for the synthesis of a bibenzyl-based di-pyridyl ligand, 1,2-Bis(4-(pyridin-4-yl)phenyl)ethane, which can act as a bridging ligand in coordination polymers.
Experimental Protocol 1.1: Synthesis of 1,2-Bis(4-(pyridin-4-yl)phenyl)ethane
This protocol describes a Suzuki-Miyaura cross-coupling reaction to introduce pyridyl moieties onto the bibenzyl scaffold.
Materials:
-
1,2-Bis(4-bromophenyl)ethane
-
4-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Toluene
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
Procedure:
-
In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-bis(4-bromophenyl)ethane (1.0 eq), 4-pyridylboronic acid (2.5 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent mixture of 1,4-dioxane/water (4:1 v/v) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with toluene.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 1,2-Bis(4-(pyridin-4-yl)phenyl)ethane ligand.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Application Notes and Protocols for Polymer Synthesis Using 1,2-Bis(4-fluorophenyl)ethane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of polymers derived from 1,2-bis(4-fluorophenyl)ethane and its derivatives. The protocols detailed below are intended to serve as a foundational guide for the development of novel polymers with potential applications in drug delivery and biomedical devices.
Introduction
Fluorinated polymers are a class of materials renowned for their exceptional thermal stability, chemical resistance, and unique surface properties. The incorporation of fluorine atoms into a polymer backbone can significantly influence its physical and biological characteristics, making these materials highly attractive for advanced applications. Derivatives of this compound, particularly its hydroxylated and aminated analogues, serve as versatile monomers for the synthesis of high-performance polymers such as poly(arylene ether)s and polyamides. These polymers are of growing interest in the pharmaceutical and biomedical fields due to their potential for creating advanced drug delivery systems and biocompatible materials.
Polymer Synthesis Strategies
Polymers from 1,2-bis(4-phenyl)ethane derivatives can be synthesized through various polycondensation reactions. The choice of the functional group on the monomer (e.g., hydroxyl, amine, or carboxylic acid) dictates the type of polymer that can be formed.
1. Poly(arylene ether) Synthesis via Nucleophilic Aromatic Substitution:
This method involves the reaction of a bisphenol derivative, such as 1,2-bis(4-hydroxyphenyl)ethane, with an activated dihalide, typically a difluorinated aromatic compound. The electron-withdrawing groups on the activated dihalide facilitate the nucleophilic attack by the phenoxide, leading to the formation of an ether linkage.
2. Polyamide Synthesis via Polycondensation:
Polyamides are synthesized by the reaction of a diamine derivative, like 1,2-bis(4-aminophenyl)ethane, with a diacid chloride. This reaction proceeds readily at low temperatures to form high molecular weight polymers with repeating amide linkages.
The logical workflow for selecting a synthesis strategy based on the desired polymer type is illustrated below.
The Role of 1,2-Bis(4-fluorophenyl)ethane Derivatives in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(4-fluorophenyl)ethane is a fluorinated organic compound that serves as a precursor for the synthesis of more complex molecules, particularly in the development of specialized ligands for metal complexes. While this compound itself does not exhibit catalytic activity, its derivatives, notably chiral diamines, are of significant interest in the field of asymmetric catalysis and medicinal chemistry. These derivatives can act as ligands that coordinate with transition metals to form catalysts for various chemical transformations. This document provides an overview of the synthesis and potential applications of these derivatives in catalysis, with a focus on the conceptual framework due to the limited availability of extensive quantitative data in the public domain.
Introduction to this compound and its Derivatives in Catalysis
This compound is primarily utilized as a building block in organic synthesis.[1] The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of molecules, making fluorinated compounds highly valuable in drug discovery and materials science. In the context of catalysis, the ethane backbone of this compound provides a scaffold for the construction of bidentate ligands.
The most explored derivatives are the 1,2-diamino-1,2-bis(4-fluorophenyl)ethanes. These chiral diamines can serve as ligands for transition metals, creating catalysts for asymmetric reactions. The stereochemistry of the diamine ligand is crucial as it influences the geometry and, consequently, the enantioselectivity of the catalytic reaction.[2]
Synthesis of Chiral Diamine Ligands
The synthesis of chiral 1,2-diamino-1,2-bis(4-fluorophenyl)ethane is a key step in developing its catalytic applications. A common synthetic route involves the condensation of 4-fluorobenzaldehyde with ethylenediamine to form a diimine, which is then reduced to the corresponding diamine.[2] For asymmetric synthesis, chiral catalysts or auxiliaries are employed to obtain the desired enantiomerically pure or enriched diamine.[2]
Below is a generalized workflow for the synthesis of a chiral diamine derivative of this compound.
Applications in Catalysis
While the primary documented application of [1,2-bis(4-fluorophenyl)ethylenediamine]platinum(II) complexes is in the development of tumor-inhibiting agents, the underlying principle of using this diamine as a chiral ligand can be extended to other areas of catalysis.[3]
A related area of application is the use of Schiff base ligands derived from fluorinated phenyl groups and a diamine core in transition metal complexes for transfer hydrogenation reactions. For instance, metal complexes of [bis-2-(4-fluorophenyl)prop-2-enaln]ethane-1,2-diamine have been shown to be efficient catalysts for the transfer hydrogenation of ketones.[4]
Asymmetric Hydrogenation (Potential Application)
Chiral diamine ligands are widely used in asymmetric hydrogenation reactions. While specific data for 1,2-bis(4-fluorophenyl)ethanediamine ligands in this context is scarce, the general mechanism involves the formation of a chiral metal hydride complex that delivers hydrogen to a prochiral substrate in a stereoselective manner.
The logical workflow for the application of a chiral diamine ligand in asymmetric hydrogenation is depicted below.
Experimental Protocols
Due to the limited published data on the specific catalytic applications of this compound derivatives, detailed experimental protocols with quantitative performance metrics are not available. The following sections provide generalized procedures based on related and well-established methods for the synthesis of similar ligands and their use in catalysis.
General Protocol for the Synthesis of N,N'-bis(4-fluorobenzylidene)ethane-1,2-diamine
This protocol is a general guideline for the synthesis of the diimine precursor to the diamine ligand.
Materials:
-
4-Fluorobenzaldehyde
-
Ethylenediamine
-
Ethanol (or other suitable solvent)
-
Catalytic amount of acetic acid (optional)
Procedure:
-
Dissolve 4-fluorobenzaldehyde (2.0 equivalents) in ethanol in a round-bottom flask.
-
Add ethylenediamine (1.0 equivalent) dropwise to the solution with stirring.
-
If required, add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
The product, N,N'-bis(4-fluorobenzylidene)ethane-1,2-diamine, may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
General Protocol for the Reduction to 1,2-Diamino-1,2-bis(4-fluorophenyl)ethane
This protocol describes the reduction of the diimine to the corresponding diamine. For asymmetric reduction, a chiral catalyst system would be required.
Materials:
-
N,N'-bis(4-fluorobenzylidene)ethane-1,2-diamine
-
Methanol or another suitable solvent
-
Reducing agent (e.g., Sodium borohydride (NaBH₄) or catalytic hydrogenation with H₂/Pd-C)
Procedure (using NaBH₄):
-
Suspend the diimine in methanol in a round-bottom flask, and cool the mixture in an ice bath.
-
Slowly add sodium borohydride (excess) in portions to the suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamine.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data
Currently, there is a lack of comprehensive and comparative quantitative data in the peer-reviewed literature regarding the catalytic performance of ligands derived from this compound in general synthetic reactions. The primary quantitative data available relates to the cytotoxic activity of their platinum complexes in cancer cell lines.[3]
Conclusion
This compound is a valuable precursor for synthesizing specialized ligands, particularly chiral diamines. While the direct catalytic role of the parent molecule is not established, its diamine derivatives hold potential as ligands in asymmetric catalysis. The main body of research on these specific fluorinated diamine ligands has been in the context of medicinal chemistry, with their platinum complexes showing promising antitumor activity. Further research is needed to explore and quantify the effectiveness of these ligands in broader catalytic applications such as asymmetric hydrogenation, C-C bond formation, and other transition metal-catalyzed reactions. The protocols and workflows provided herein serve as a general guide and a conceptual framework for future investigations in this area.
References
- 1. This compound (458-76-4) for sale [vulcanchem.com]
- 2. This compound CAS 458-76-4|RUO [benchchem.com]
- 3. Tumor-inhibiting [1,2-bis(fluorophenyl)ethylenediamine]platinum(II) complexes: V. Synthesis and evaluation of enantiomeric [1,2-bis-(4-fluorophenyl)ethylenediamine]dichloroplatinum(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2-Bis(4-fluorophenyl)ethane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 1,2-Bis(4-fluorophenyl)ethane.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering probable causes and step-by-step solutions.
Issue 1: Low Purity After Recrystallization
| Probable Cause | Solution |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Screen a variety of solvents or solvent mixtures to find the optimal system. A good starting point for similar compounds is ethanol or a mixture of ethanol and water.[2] |
| Cooling Too Rapidly | Rapid cooling can trap impurities within the crystal lattice.[3][4] Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal purity.[3] |
| Insufficient Washing of Crystals | Residual mother liquor on the crystal surface contains impurities. Wash the collected crystals with a small amount of the cold recrystallization solvent.[2] |
| Co-precipitation of Impurities | If an impurity has similar solubility to the product, it may co-precipitate. A secondary purification step, such as column chromatography, may be necessary. |
Issue 2: Incomplete Separation During Column Chromatography
| Probable Cause | Solution |
| Incorrect Eluent System | The polarity of the eluent system may not be optimal for separating the target compound from impurities. Perform thin-layer chromatography (TLC) with various solvent systems to determine the best eluent for separation. For similar basic compounds, a gradient of ethyl acetate in hexanes with a small amount of triethylamine (0.5-1%) can improve separation.[2] |
| Poor Column Packing | An improperly packed column will lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.[5] |
| Sample Overloading | Overloading the column with too much crude product will result in broad, overlapping bands. Use an appropriate amount of crude material for the column size. |
| Presence of Positional Isomers | Positional isomers (e.g., 1-(2-fluorophenyl)-2-(4-fluorophenyl)ethane) can be difficult to separate. Specialized chromatographic techniques or columns, such as those with phenyl stationary phases, may be required for better resolution of aromatic positional isomers.[6][7] |
Issue 3: Oily Product Instead of Crystalline Solid
| Probable Cause | Solution |
| Presence of Residual Solvent | Trapped solvent can prevent crystallization. Ensure the product is thoroughly dried under vacuum. |
| High Impurity Content | A significant amount of impurities can inhibit crystallization. Purify the crude product using column chromatography before attempting recrystallization. |
| Product is an Oil at Room Temperature | If the purified product has a low melting point, it may exist as an oil. Confirm the melting point of the pure compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
While specific impurities depend on the synthetic route, common impurities in related syntheses (e.g., via coupling reactions) may include:
-
Unreacted Starting Materials: Such as 4-fluorobenzyl halides or 4-fluorophenylboronic acid.
-
Homocoupling Products: Formation of 1,2-bis(4-fluorophenyl)ethene or biphenyl derivatives from the starting materials.
-
Byproducts from Side Reactions: Depending on the reaction conditions, other related compounds may form.
-
Catalyst Residues: If a metal catalyst (e.g., palladium) is used, trace amounts may remain in the crude product.[5]
Q2: Which analytical techniques are recommended to assess the purity of this compound?
The following techniques are recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying impurities and separating closely related compounds.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[2]
Q3: What is a good starting solvent system for the recrystallization of this compound?
For compounds with similar structures, ethanol or a mixture of ethanol and water is often a good starting point.[2] To find the optimal solvent, small-scale solubility tests should be performed with a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, methanol).
Q4: How can I remove colored impurities from my product?
If your product is colored after initial purification, you can try treating a solution of the compound with a small amount of activated carbon before the crystallization step.[2] The activated carbon will adsorb the colored impurities, and it can then be removed by hot filtration.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Allow it to cool to room temperature and then in an ice bath. If crystals form, it is a good solvent.[5]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and heat the solution for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.[2]
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into an evenly packed bed. Drain the excess solvent until it is level with the top of the silica.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and load it onto the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined by prior TLC analysis.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[5]
Data Presentation
Table 1: Representative Data for Purification Methods
| Purification Method | Solvent System | Typical Recovery (%) | Purity (by HPLC, %) |
| Recrystallization | Ethanol/Water | 70-85 | >99.0 |
| Flash Chromatography | Hexanes/Ethyl Acetate Gradient | 80-95 | >98.5 |
Note: These values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Technical Support Center: Optimizing Reaction Conditions for 1,2-Bis(4-fluorophenyl)ethane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2-Bis(4-fluorophenyl)ethane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The synthesis of this compound can be achieved through several methods, with the most common being:
-
Reductive Coupling of 4-fluorobenzaldehyde: This method utilizes a low-valent titanium reagent, such as that generated from TiCl₄ and a reducing agent like Zn, to couple two molecules of 4-fluorobenzaldehyde.
-
Grignard Reagent Coupling: This approach involves the formation of a Grignard reagent from a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide) and its subsequent coupling with another molecule of a 4-fluorobenzyl halide, often catalyzed by a transition metal.
-
Suzuki-Miyaura Coupling: This cross-coupling reaction involves the palladium-catalyzed reaction of a 4-fluorophenylboronic acid with a 4-fluorobenzyl halide.
Q2: What are the typical yields I can expect for each synthetic method?
A2: Yields can vary significantly based on the specific reaction conditions, purity of starting materials, and scale of the reaction. The following table provides a summary of representative yields for different synthetic approaches to diarylethanes, which can serve as a general guideline for the synthesis of this compound.
| Synthetic Method | Key Reagents | Typical Yield Range (%) | Reference |
| Reductive Coupling | 4-fluorobenzaldehyde, TiCl₄, Zn | 60-85 | [1] |
| Grignard Coupling | 4-fluorobenzyl bromide, Mg | 40-60 | [2] |
| Suzuki-Miyaura Coupling | 4-fluorophenylboronic acid, 4-fluorobenzyl bromide, Pd catalyst | 70-95 | [3][4] |
Q3: What are the major side products I should be aware of?
A3: Depending on the synthetic route, several side products can be formed:
-
Reductive Coupling: Incomplete reduction can lead to the formation of 1,2-bis(4-fluorophenyl)ethene (stilbene derivative). Over-reduction can result in 4-fluorotoluene.
-
Grignard Coupling: A significant side product is the Wurtz coupling product, which is the homocoupling of the Grignard reagent. In this case, it would also be this compound, but the reaction with the second equivalent of the halide is the desired pathway. Formation of byproducts can be complex.[5]
-
Suzuki-Miyaura Coupling: Homocoupling of the boronic acid to form 4,4'-difluorobiphenyl is a common side reaction. Protodeborylation, where the boronic acid is replaced by a hydrogen atom, can also occur.[6]
Q4: How can I effectively purify the crude this compound?
A4: Purification of the crude product is typically achieved through recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for diarylethanes include ethanol, ethyl acetate/hexanes, and toluene.[7][8]
-
Column Chromatography: Silica gel is a common stationary phase. The eluent system will depend on the polarity of the impurities. A non-polar eluent like hexanes with a small amount of a more polar solvent like ethyl acetate is a good starting point.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Reductive Coupling of 4-fluorobenzaldehyde
Problem: Low or no yield of this compound.
| Possible Cause | Troubleshooting Step |
| Inactive Low-Valent Titanium Reagent | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or purified anhydrous solvents. The color of the low-valent titanium species is typically black or dark brown; a different color may indicate decomposition. |
| Impure Starting Materials | Use high-purity 4-fluorobenzaldehyde. Aldehydes can oxidize to carboxylic acids on storage, which will quench the organometallic reagent. |
| Suboptimal Reaction Temperature | The formation of the low-valent titanium reagent often requires refluxing. The subsequent coupling reaction temperature can also be critical and may require optimization. |
| Insufficient Reaction Time | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion. |
Problem: The major product is the alkene (1,2-Bis(4-fluorophenyl)ethene) instead of the alkane.
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Favoring Deoxygenation | The McMurry reaction can lead to either the pinacol or the alkene. Higher temperatures and longer reaction times favor alkene formation. To obtain the ethane, a subsequent reduction step (e.g., hydrogenation) of the ethene intermediate may be necessary if it is the primary product. |
Method 2: Grignard Reagent Coupling
Problem: Difficulty in initiating the Grignard reaction.
| Possible Cause | Troubleshooting Step |
| Inactive Magnesium Surface | Use fresh, high-quality magnesium turnings. The surface can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical stirring/crushing of the magnesium under inert atmosphere.[10] |
| Presence of Moisture | All glassware must be flame-dried or oven-dried, and anhydrous ether or THF must be used as the solvent. Even trace amounts of water will prevent the Grignard reagent from forming.[5] |
| Purity of 4-fluorobenzyl bromide | Ensure the starting halide is pure and dry. |
Problem: Low yield of the desired coupled product.
| Possible Cause | Troubleshooting Step |
| Wurtz Homocoupling | This is a common side reaction. Slow, dropwise addition of the 4-fluorobenzyl bromide to the magnesium can help minimize this. |
| Reaction with Solvent | While generally stable in ether and THF, prolonged heating can lead to side reactions with the solvent. |
| Incomplete Reaction | Monitor the consumption of the starting material by TLC or GC-MS. |
Method 3: Suzuki-Miyaura Coupling
Problem: Low to no product yield.
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | Use a fresh, high-quality palladium catalyst and ligand. For fluorinated aryl halides, more electron-rich and bulky phosphine ligands can be more effective.[6] Ensure the reaction is properly degassed to remove oxygen, which can deactivate the catalyst. |
| Incorrect Base | The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate. An empirical screening of bases may be necessary. |
| Poor Quality Boronic Acid | Arylboronic acids can dehydrate to form boroxines upon storage, which are less reactive. Use fresh boronic acid or consider using potassium aryltrifluoroborate salts, which are more stable.[11] |
| Suboptimal Solvent System | A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous base solution is typically used. The ratio of organic solvent to water can influence the reaction rate. |
Problem: Significant formation of homocoupled (4,4'-difluorobiphenyl) and/or protodeborylated (fluorobenzene) side products.
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Favoring Side Reactions | High temperatures and prolonged reaction times can promote side reactions. Optimize the temperature and monitor the reaction to stop it once the starting material is consumed. The presence of oxygen can also promote homocoupling. |
| Ligand Choice | The ligand can influence the relative rates of the desired cross-coupling and undesired side reactions. Screening different phosphine ligands may be necessary. |
Experimental Protocols
Protocol 1: Reductive Coupling of 4-fluorobenzaldehyde
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an argon inlet, add zinc dust (4.0 eq). Add anhydrous THF and then slowly add titanium(IV) chloride (2.0 eq) at 0 °C. The mixture is then heated to reflux for 1-2 hours, during which the color should turn black.
-
Coupling Reaction: To the refluxing solution of the low-valent titanium reagent, add a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction Monitoring and Work-up: Continue refluxing and monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Protocol 2: Grignard Reagent Coupling from 4-fluorobenzyl bromide
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and an argon inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a solution of 4-fluorobenzyl bromide (1.1 eq) in anhydrous diethyl ether or THF dropwise to initiate the reaction. Once the reaction starts, add the remaining halide solution at a rate to maintain a gentle reflux. After the addition is complete, reflux for an additional 30-60 minutes.
-
Coupling Reaction: To the freshly prepared Grignard reagent, add a solution of 4-fluorobenzyl bromide (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC-MS. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 3: Suzuki-Miyaura Coupling
-
Reaction Setup: To a round-bottom flask, add 4-fluorophenylboronic acid (1.2 eq), 4-fluorobenzyl bromide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition and Degassing: Add a solvent mixture, such as toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in synthesis.
References
- 1. Electroreductive coupling of benzaldehyde by balancing the formation and dimerization of the ketyl intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. adichemistry.com [adichemistry.com]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 1,2-Bis(4-fluorophenyl)ethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Bis(4-fluorophenyl)ethane. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and purification.
Troubleshooting Guides
Problem: Low or No Yield of this compound in Coupling Reactions
| Potential Cause | Suggested Solution |
| Inactive Catalyst (Palladium- or Copper-based) | Ensure the catalyst is fresh and has been stored under an inert atmosphere. Catalyst deactivation can occur due to exposure to air or moisture. Consider using a higher catalyst loading or a different ligand. |
| Poor Quality Starting Materials | Verify the purity of the 4-fluorobenzyl halide starting material. Impurities can poison the catalyst or lead to side reactions. Purification of the starting material by distillation or chromatography may be necessary. |
| Inappropriate Solvent or Base | Use anhydrous and degassed solvents. For Ullmann-type couplings, high-boiling point solvents like DMF or nitrobenzene are often used. For palladium-catalyzed couplings, solvents like toluene or THF are common. The choice of base is also critical; common bases include potassium carbonate, cesium carbonate, or sodium tert-butoxide. The base should be finely powdered and anhydrous. |
| Suboptimal Reaction Temperature | Coupling reactions often require elevated temperatures to proceed at a reasonable rate. Optimize the reaction temperature. For Ullmann couplings, temperatures can be as high as 200°C. Palladium-catalyzed reactions are typically run between 80-120°C. |
| Presence of Water or Oxygen | These reactions are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Problem: Formation of Significant Side Products
| Observed Side Product | Potential Cause | Suggested Solution |
| 4-Fluorotoluene | Reductive cleavage of the carbon-halogen bond in the starting material. | This can be promoted by certain catalysts or reducing agents. If using a reductive coupling method, consider a milder reducing agent or a different catalytic system. |
| Polymeric Materials | Uncontrolled polymerization of the starting material. | This can be an issue with highly reactive benzylic halides. Control the addition rate of the starting material and maintain a consistent reaction temperature. Lowering the reaction concentration may also be beneficial. |
| Over-reduction Products (in hydrogenation of 1,2-Bis(4-fluorophenyl)ethene) | Reduction of the aromatic rings. | Use a less active catalyst (e.g., palladium on a less active support) or milder reaction conditions (lower hydrogen pressure, lower temperature). Monitor the reaction closely by TLC or GC to stop it once the double bond is saturated. |
| Cis/Trans Isomers (in hydrogenation of 1,2-Bis(4-fluorophenyl)ethene) | Incomplete isomerization or reduction. | Incomplete hydrogenation can sometimes lead to a mixture of the desired ethane and the cis-stilbene isomer if starting from the trans-stilbene. Ensure the reaction goes to completion. The choice of catalyst can also influence the stereochemical outcome.[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most common methods for synthesizing this compound involve:
-
Reductive Coupling of 4-Fluorobenzyl Halides: This can be achieved using various metals or low-valent metal species, such as those employed in Ullmann or Wurtz-type reactions.
-
Palladium-Catalyzed Homocoupling of 4-Fluorobenzyl Halides: Modern cross-coupling methods can be adapted for the homocoupling of 4-fluorobenzyl bromide or chloride.
-
Hydrogenation of 1,2-Bis(4-fluorophenyl)ethene: This two-step approach involves first synthesizing the corresponding stilbene derivative (e.g., via a Wittig or McMurry reaction) and then reducing the double bond.
Q2: What are the likely impurities I might encounter during the synthesis of this compound via reductive coupling of 4-fluorobenzyl halides?
A2: During reductive coupling reactions of benzylic halides, several side products can form. For substrates containing fluorine substituents, the yields can sometimes be moderate due to various side reactions.[4] Potential impurities include:
-
4-Fluorotoluene: Formed from the reduction of the 4-fluorobenzyl radical intermediate.
-
Unreacted Starting Material: Incomplete reaction can leave residual 4-fluorobenzyl halide.
-
Oxidation Products: If the reaction is not maintained under an inert atmosphere, oxidation of intermediates can occur, leading to products like 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
-
Polymeric byproducts: Benzylic halides can be prone to polymerization under certain conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product spot.
Q4: What are the recommended methods for purifying crude this compound?
A4: The primary methods for purifying crude this compound are:
-
Recrystallization: This is often the most effective method for obtaining highly pure product, especially if the main impurities have different solubilities. A suitable solvent system (e.g., ethanol, isopropanol, or hexanes) should be determined.
-
Flash Column Chromatography: This is useful for separating the product from closely related impurities, especially if recrystallization is not effective. A non-polar stationary phase like silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the synthesis of this compound in the searched literature, the following table provides representative data for analogous bibenzyl syntheses to serve as a general guideline.
| Synthesis Method | Starting Material | Product | Reported Yield | Reference |
| Wurtz Reaction | Benzyl chloride | Bibenzyl | 38% | |
| Friedel-Crafts Reaction (two-step) | Benzene, Dibromoethane | Bibenzyl | 52-58% | |
| Reduction of Stilbene (Zn-NiCl₂·6H₂O) | trans-Stilbene | Bibenzyl | 74.1% |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Bis(4-fluorophenyl)ethene via Wittig Reaction
This protocol is adapted from general Wittig reaction procedures and is a common precursor to this compound.
1. Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add (4-fluorobenzyl)triphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a strong base such as n-butyllithium or sodium hydride (1.05 equivalents). A color change (typically to deep red or orange) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
2. Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
3. Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate 1,2-bis(4-fluorophenyl)ethene.
Protocol 2: Hydrogenation of 1,2-Bis(4-fluorophenyl)ethene
1. Reaction Setup:
-
In a hydrogenation flask, dissolve 1,2-bis(4-fluorophenyl)ethene (1.0 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
2. Hydrogenation:
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
3. Work-up:
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Synthetic routes to this compound and potential side reactions.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Synthesis of 1,2-Bis(4-fluorophenyl)ethane
Welcome to the technical support center for the synthesis of 1,2-Bis(4-fluorophenyl)ethane. This guide is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve the yield of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
Several synthetic strategies can be employed to synthesize this compound. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity. Common routes include:
-
Grignard Reaction: Involves the reaction of a Grignard reagent derived from a 4-fluorophenyl halide with a suitable electrophile.[1][2]
-
Friedel-Crafts Alkylation: This method involves the alkylation of a fluorobenzene ring with a suitable alkylating agent in the presence of a Lewis acid catalyst.[3][4]
-
Suzuki-Miyaura Coupling: A versatile cross-coupling reaction that can be used to form the central C-C bond.[5][6][7]
-
Reductive Coupling of Benzyl Halides: The homocoupling of 4-fluorobenzyl halides can be achieved using a reducing agent, such as zinc.[8]
Q2: What are the typical impurities I might encounter, and how can they be removed?
Common impurities depend on the synthetic route chosen.
-
Grignard Route: Unreacted starting materials, homocoupling byproducts of the Grignard reagent, and di-addition products if an ester is used as the electrophile.[2]
-
Friedel-Crafts Route: Polyalkylated products and isomers may form.
-
Suzuki Coupling Route: Homocoupling of the boronic acid/ester and unreacted starting materials.[9]
-
Reductive Coupling Route: Incomplete reduction and side products from elimination reactions.
Purification can typically be achieved through flash column chromatography or recrystallization.[9][10] An acid-base extraction can be effective for removing non-basic impurities if the final product or intermediates have basic sites.[10]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product spot.[9]
Troubleshooting Guides
Issue 1: Low Yield in Grignard Synthesis
Possible Causes & Solutions
| Cause | Recommended Solution |
| Poor Grignard Reagent Formation | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use anhydrous ether as the solvent. Activate the magnesium turnings with a small crystal of iodine or by crushing them.[11] |
| Side Reactions (e.g., Wurtz Coupling) | Add the halide to the magnesium suspension slowly to maintain a gentle reflux and avoid localized high concentrations. Consider using a less reactive solvent like 2-methyltetrahydrofuran (2-MeTHF) which can suppress Wurtz coupling.[12] |
| Di-addition to Ester Electrophiles | If using an ester, perform the reaction at low temperatures (e.g., -40 °C) to favor mono-addition.[2] Consider using a flow chemistry setup for better control over reaction time and temperature.[2][13] |
| Hydrolysis of Grignard Reagent | Ensure all reagents and solvents are scrupulously dried. |
Issue 2: Inefficient Friedel-Crafts Alkylation
Possible Causes & Solutions
| Cause | Recommended Solution |
| Deactivated Catalyst | Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[3][4] Ensure the reaction is protected from atmospheric moisture. |
| Substrate Deactivation | The fluorine substituent on the benzene ring is deactivating, which can slow down the reaction. A stronger Lewis acid or higher reaction temperatures may be required. |
| Carbocation Rearrangement | This is a common issue in Friedel-Crafts alkylations but is less likely when forming an ethane bridge from a two-carbon electrophile. However, using milder conditions can sometimes mitigate this. |
| Polyalkylation | Use a large excess of the aromatic substrate (fluorobenzene) to favor monoalkylation. |
Issue 3: Poor Conversion in Suzuki-Miyaura Coupling
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use fresh catalyst and ligands. Consider using a more active catalyst system, such as one with bulky phosphine ligands. |
| Improper Base | The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄. The base must be strong enough to activate the boronic acid but not so strong as to cause side reactions.[5] |
| Poor Quality Boronic Acid/Ester | Use high-purity boronic acid or ester. Protodeboronation can be an issue if the reagent is impure or if there is residual acid.[9] |
| Solvent Effects | Ensure the solvent system (e.g., toluene/water, dioxane/water) is appropriate for the chosen catalyst and substrates. The solvent should facilitate the interaction of both the organic and aqueous phases. |
Experimental Protocols
Protocol 1: Synthesis via Reductive Coupling of 4-Fluorobenzyl Bromide
This protocol is adapted from general procedures for the reductive coupling of benzylic halides.[8]
-
Reaction Setup: In a round-bottom flask, add 4-fluorobenzyl bromide (1.0 eq) and a catalytic amount of a copper salt (e.g., CuCl₂, 10 mol%) to an aqueous solvent (e.g., saturated NH₄Cl solution).
-
Addition of Reducing Agent: While stirring vigorously at room temperature, add zinc dust (1.5 eq) portion-wise over 10 minutes.
-
Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove excess zinc. Extract the filtrate with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low reaction yield.
References
- 1. This compound (458-76-4) for sale [vulcanchem.com]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry [dspace.mit.edu]
Technical Support Center: 1,2-Bis(4-fluorophenyl)ethane - Stability and Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of 1,2-Bis(4-fluorophenyl)ethane.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under standard laboratory conditions?
A1: this compound is a crystalline solid that is generally stable under normal laboratory handling and storage conditions. To ensure its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.
Q2: What are the potential degradation pathways for this compound under stress conditions?
A2: Based on the chemical structure of this compound, several degradation pathways can be postulated under forced degradation conditions. These include oxidation, photodegradation, and thermal decomposition.
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Oxidative Degradation: The ethane bridge is susceptible to oxidation, which could lead to the formation of a ketone (1,2-bis(4-fluorophenyl)ethanone), and further oxidation could cleave the carbon-carbon bond to form 4-fluorobenzoic acid.
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Photodegradation: Exposure to UV light may induce homolytic cleavage of the C-C bond in the ethane bridge, leading to the formation of 4-fluorobenzyl radicals. These radicals can then recombine or react with other molecules to form various degradation products.
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Thermal Degradation: At elevated temperatures, cleavage of the C-C bond in the ethane bridge is the most likely degradation pathway, similar to photodegradation.
Q3: What are the likely degradation products of this compound?
A3: Based on the potential degradation pathways, the following degradation products could be anticipated:
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1,2-Bis(4-fluorophenyl)ethanone
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4-Fluorobenzoic acid
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4-Fluorobenzaldehyde
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4-Fluorobenzyl alcohol
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Bis(4-fluorophenyl)methane (resulting from radical recombination)
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous reactions and degradation. It is also advisable to avoid exposure to high temperatures, open flames, and sparks.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during the experimental use of this compound, particularly in stability and degradation studies.
HPLC Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column overload- Column contamination or degradation | - Optimize mobile phase pH to ensure the analyte is in a single ionic form.- Reduce sample concentration or injection volume.- Use a guard column and/or flush the column with a strong solvent. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Pump malfunction | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Check the HPLC pump for leaks and ensure a steady flow rate. |
| Ghost peaks | - Contaminated mobile phase or injection solvent- Carryover from previous injections | - Use high-purity solvents and prepare fresh mobile phase daily.- Implement a robust needle wash protocol in the autosampler. |
| No peaks or very small peaks | - Detector issue (e.g., lamp off)- No sample injected- Incorrect wavelength setting | - Check detector status and lamp performance.- Verify autosampler and syringe operation.- Ensure the detection wavelength is appropriate for this compound and its expected degradants (around 220-230 nm). |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
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Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a temperature-controlled oven at 80°C for 48 hours.
-
Also, heat a solution of the compound (1 mg/mL in an appropriate solvent) at 60°C for 48 hours.
-
At specified time points, dissolve the solid or dilute the solution with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (1 mg/mL) to a photostability chamber that provides exposure to both UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure, dilute the samples with the mobile phase for HPLC analysis.
-
3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC-UV method. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water. The UV detector can be set at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 225 nm).
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | - | 80°C | 48 hours |
| Thermal (Solution) | - | 60°C | 48 hours |
| Photolytic | UV/Visible Light | Ambient | Per ICH Q1B |
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Technical Support Center: NMR Spectrum of 1,2-Bis(4-fluorophenyl)ethane
This guide provides technical support for researchers, scientists, and drug development professionals interpreting the 1H and 13C NMR spectra of 1,2-Bis(4-fluorophenyl)ethane.
Frequently Asked Questions (FAQs)
Q1: What are the expected signals in the 1H NMR spectrum of this compound?
A1: Due to the molecule's symmetry, you should expect two main groups of signals. First, a singlet for the four equivalent protons of the ethane bridge (-CH2-CH2-). Second, a set of signals in the aromatic region corresponding to the eight protons on the two phenyl rings. Because of the fluorine substituent, these aromatic protons are chemically non-equivalent and will appear as a complex multiplet, often resembling a pair of doublets or a triplet-like pattern due to coupling with both neighboring protons and the 19F nucleus.
Q2: How does the fluorine atom influence the 1H NMR spectrum?
A2: The 19F nucleus has a spin of I=1/2, similar to a proton. This causes spin-spin coupling to nearby protons. The protons ortho to the fluorine (H-3, H-5) will show coupling to the fluorine (3JH-F), and the protons meta to the fluorine (H-2, H-6) will show a smaller coupling (4JH-F). This H-F coupling, in addition to the H-H coupling between adjacent aromatic protons, complicates the splitting pattern.
Q3: How many signals are expected in the 13C NMR spectrum of this compound?
A3: Given the symmetry of the molecule, four distinct carbon signals are expected. One signal for the aliphatic ethane carbons and three signals for the aromatic carbons (the carbon attached to the ethane bridge, the carbons ortho to the fluorine, the carbons meta to the fluorine, and the carbon directly bonded to the fluorine). The carbon signals will exhibit coupling to the fluorine atom (C-F coupling), which will cause them to appear as doublets or triplets with specific coupling constants.
Q4: Why do the aromatic proton signals appear as a complex multiplet instead of simple doublets?
A4: The four protons on each 4-fluorophenyl group form a strongly coupled AA'BB' spin system. The chemical shifts of the ortho and meta protons are often very close. This, combined with the additional coupling to the 19F nucleus, prevents the use of simple first-order splitting rules (like the n+1 rule). The result is a more complex, second-order multiplet that is characteristic of symmetrically para-substituted benzene rings.
Troubleshooting Guide
Q: My baseline is rolling or distorted. What is the likely cause?
A: A distorted baseline is often a result of poor magnetic field homogeneity. Try re-shimming the spectrometer. Other potential causes include using a low-quality NMR tube, having a sample concentration that is too high leading to saturation, or the presence of ferromagnetic impurities.
Q: I see a broad, rolling peak in my spectrum, especially between 1-3 ppm. What could this be?
A: This is commonly due to the presence of water in the deuterated solvent (e.g., CDCl3). Using a fresh ampoule of high-purity deuterated solvent can resolve this issue.
Q: The signals in the aromatic region are poorly resolved. How can I improve this?
A: To improve resolution, you can try several approaches:
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Use a higher-field NMR spectrometer: A stronger magnetic field will increase the chemical shift dispersion.
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Optimize shimming: Meticulous shimming of the magnetic field is crucial for resolving fine coupling patterns.
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Try a different solvent: Sometimes changing the solvent (e.g., from CDCl3 to Acetone-d6 or DMSO-d6) can alter the chemical shifts enough to improve separation.
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Increase acquisition time: A longer acquisition time can improve the digital resolution of the spectrum.
Q: How can I definitively assign the proton and carbon signals?
A: For unambiguous assignment, two-dimensional (2D) NMR experiments are recommended:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to confirm the connectivity within the aromatic spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is essential for assigning quaternary carbons and confirming the connection of the ethane bridge to the phenyl rings.
Data Presentation: Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound, typically in a solvent like CDCl3.
Table 1: Predicted 1H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Ethane Protons (-CH2-) | ~2.90 | Singlet (s) | 4H | N/A |
| Aromatic Protons (H-2, H-6) | ~7.15 | Triplet-like multiplet (m) or "Doublet of Doublets" | 4H | 3JH-H ≈ 8.5 Hz, 4JH-F ≈ 5.5 Hz |
| Aromatic Protons (H-3, H-5) | ~6.98 | Triplet-like multiplet (m) or "Doublet of Doublets" | 4H | 3JH-H ≈ 8.5 Hz, 3JH-F ≈ 8.5 Hz |
Table 2: Predicted 13C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (JC-F, Hz) |
| Ethane Carbons (-CH2-) | ~37 | Singlet | N/A |
| Aromatic C-1 | ~137 | Doublet (d) | 3JC-F ≈ 3 |
| Aromatic C-2, C-6 | ~130 | Doublet (d) | 3JC-F ≈ 8 |
| Aromatic C-3, C-5 | ~115 | Doublet (d) | 2JC-F ≈ 21 |
| Aromatic C-4 | ~161 | Doublet (d) | 1JC-F ≈ 245 |
Experimental Protocols
Standard Protocol for NMR Sample Preparation
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Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
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Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If an internal standard like tetramethylsilane (TMS) is required, it is typically pre-dissolved in the solvent.
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Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A brief sonication may be used if necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (Optional): If the solution appears cloudy or contains particulate matter, filter it through a small plug of glass wool in the pipette during transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Analysis: Insert the sample into the NMR spectrometer to begin data acquisition.
Mandatory Visualization
Caption: Structure of this compound and its proton assignments.
Technical Support Center: Resolving Impurities in 1,2-Bis(4-fluorophenyl)ethane Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis(4-fluorophenyl)ethane. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
The impurities in a sample of this compound are highly dependent on the synthetic route employed. Common synthesis strategies include the coupling of fluorinated benzene derivatives.[1] Potential impurities can be categorized as follows:
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Unreacted Starting Materials: Residuals of the initial reactants used in the synthesis.
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Reaction Intermediates: Partially reacted molecules, such as mono-substituted intermediates.
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Byproducts from Side Reactions: Products from unintended reaction pathways, such as over-reduction or rearrangement products.
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Residual Solvents and Catalysts: Solvents and catalysts used during the synthesis and purification process.
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis.[2]
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High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main compound and detecting non-volatile impurities. A reverse-phase C18 column is often a good starting point.[3]
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Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities. The mass spectrum provides structural information for impurity identification.[4][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the main compound's signals. ¹⁹F NMR is particularly useful for fluorine-containing impurities.[2]
-
Melting Point Analysis: A sharp melting point range close to the literature value (90 °C) can indicate high purity.[6] A broad melting range often suggests the presence of impurities.
Troubleshooting Guide
Issue 1: My purified this compound sample shows a lower-than-expected melting point and a broad melting range.
This is a strong indication of the presence of impurities. The following steps can be taken to identify and remove the impurities:
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Analytical Characterization:
-
Run an HPLC or GC-MS analysis to determine the number and approximate quantity of impurities. .
-
Obtain ¹H and ¹⁹F NMR spectra to identify the structure of the impurities if possible.
-
-
Purification:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from solid samples. Experiment with different solvents to find one in which the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble at lower temperatures. A mixture of ethanol and water can be a good starting point.[2][7]
-
Column Chromatography: If recrystallization is ineffective or if impurities are present in larger quantities, column chromatography over silica gel can be used to separate the desired compound from the impurities based on their polarity.[2]
-
Issue 2: My HPLC chromatogram shows multiple impurity peaks. How can I identify their source?
Identifying the source of impurities is crucial for optimizing the reaction and purification conditions.
-
Review the Synthetic Route: Analyze the reaction mechanism to predict potential side products. For instance, in a Grignard reaction, homo-coupling of the Grignard reagent is a common side reaction.
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Analyze Starting Materials: Check the purity of your starting materials, as impurities present in them will carry through the synthesis.
-
LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry can provide the molecular weights of the impurities, which is a significant clue to their identity.
Issue 3: I am struggling to remove a persistent impurity that co-elutes with my product during column chromatography.
When an impurity has a similar polarity to the product, separation by conventional column chromatography can be challenging.
-
Optimize Chromatographic Conditions:
-
Try a different solvent system with varying polarities.
-
Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
-
Chemical Treatment: If the impurity has a reactive functional group that the desired product lacks, it may be possible to selectively react the impurity to form a new compound with different properties that is easier to separate.
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Preparative HPLC: For high-purity requirements and when other methods fail, preparative HPLC can offer superior separation.
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Serially dilute to prepare calibration standards if quantitative analysis is required. Filter the sample through a 0.45 µm syringe filter before injection.[3]
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[7]
Data Presentation
Table 1: Representative HPLC Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Impurity A | 2.8 | 15,000 | 0.5 |
| This compound | 4.2 | 2,970,000 | 99.0 |
| Impurity B | 5.1 | 15,000 | 0.5 |
Table 2: Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Water | Insoluble | Insoluble | N/A |
| Hexane | Sparingly Soluble | Soluble | Good |
| Ethanol | Soluble | Very Soluble | Poor |
| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Excellent |
| Ethyl Acetate | Soluble | Very Soluble | Poor |
Visualizations
Caption: Workflow for impurity identification and resolution in this compound samples.
References
- 1. This compound (458-76-4) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. env.go.jp [env.go.jp]
- 5. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound CAS 458-76-4|RUO [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1,2-Bis(4-fluorophenyl)ethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,2-Bis(4-fluorophenyl)ethane. The information is presented in a question-and-answer format to directly address common challenges encountered during scale-up and routine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Synthesis & Purity Issues
Q1: My final product of this compound has a low melting point and appears oily, despite a promising crude yield. What are the likely impurities?
A1: A depressed melting point and oily appearance suggest the presence of impurities. Depending on your synthetic route, common impurities may include:
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Unreacted Starting Materials: Such as 4-fluoroacetophenone or 4-fluorobenzyl halides.
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Side-Reaction Products: Pinacol byproducts from McMurry couplings, or homocoupling products from Grignard reactions.[1][2]
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Solvent Residues: Residual high-boiling point solvents like THF or toluene used in the reaction or purification steps.
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Over-reduction/Incomplete Reaction Products: If proceeding through an alkene or diketone intermediate, you may have a mixture of starting material, intermediate, and final product.
To identify the specific impurities, we recommend using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: How can I effectively purify crude this compound?
A2: The primary methods for purification are flash column chromatography and recrystallization.[3]
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Flash Column Chromatography: This is effective for separating the target compound from structurally different impurities. A common eluent system is a gradient of ethyl acetate in hexanes. For basic impurities, adding a small amount of triethylamine (0.1-1%) to the eluent can improve separation.[4]
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Recrystallization: This method is excellent for removing minor impurities and obtaining a highly crystalline final product. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[3] Screening various solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) is recommended to find the optimal system.[3]
A combination of both techniques often yields the best results, with an initial chromatographic purification followed by recrystallization.[3]
Section 2: Troubleshooting Specific Synthetic Routes
Q3: I am attempting a McMurry coupling to synthesize the alkene precursor to this compound, but my yields are consistently low, and the reaction is messy. What can I do to optimize this?
A3: The McMurry reaction can indeed be challenging.[5] Low yields and multiple byproducts are common issues.[5] Here are some troubleshooting steps:
-
Low-Valent Titanium Reagent: The preparation of the low-valent titanium reagent is critical. Ensure your titanium source (e.g., TiCl₃ or TiCl₄) and reducing agent (e.g., Zn, LiAlH₄) are of high quality and that the reaction is performed under strictly anhydrous and inert conditions.[6]
-
Reaction Temperature: The reaction temperature can influence the product distribution. At lower temperatures (e.g., 0 °C), the intermediate pinacol may be isolated as the major product.[1] For the desired alkene formation, reflux temperatures are typically required to promote deoxygenation.[1]
-
Stoichiometry of Reagents: The McMurry reaction often requires stoichiometric amounts of titanium salts and reductants, which can lead to significant waste.[1] Careful control of stoichiometry is necessary for optimal results.
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Substrate Purity: Ensure your 4-fluoroacetophenone is pure, as impurities can interfere with the reaction.
Q4: I have a significant amount of a white solid byproduct in my McMurry reaction. What is it and how can I avoid it?
A4: The white solid is likely the pinacol, a diol formed by the dimerization of the ketyl radical intermediate.[1] This is a very common side product in McMurry reactions.[1] To minimize its formation and favor the alkene, ensure the reaction is maintained at a sufficiently high temperature (reflux) for an adequate duration to promote the second deoxygenation step.[1] If the pinacol is isolated, it can sometimes be converted to the desired alkene by re-subjecting it to the McMurry reaction conditions.
Q5: I am using a Grignard reagent, and my reaction is not initiating. What could be the problem?
A5: The formation of a Grignard reagent is highly sensitive to reaction conditions.
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Anhydrous Conditions: The most common issue is the presence of water. All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[2][7] Grignard reagents are strong bases and will be quenched by even trace amounts of water.[7]
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Magnesium Activation: The magnesium metal surface is often coated with a passivating layer of magnesium oxide.[2] This layer must be removed to initiate the reaction. Activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings.[8]
Q6: My Grignard reaction is producing a significant amount of a homocoupled byproduct. How can I suppress this?
A6: Wurtz-like coupling is a known side reaction in Grignard preparations, leading to the formation of a homocoupled product.[2] This can be minimized by:
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Slow Addition: Add the alkyl halide to the magnesium suspension slowly to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux to ensure a steady reaction rate without excessive heating, which can promote side reactions.
-
Catalyst-Free Conditions: While some coupling reactions are catalyzed, ensure no unintended catalytic impurities are present that might promote homocoupling.[2]
Quantitative Data Summary
The following table summarizes key parameters for consideration during the synthesis and purification of this compound.
| Parameter | This compound | 1-(4-Fluorophenyl)ethanone (Starting Material) |
| Molecular Formula | C₁₄H₁₂F₂ | C₈H₇FO[9] |
| Molecular Weight | 218.24 g/mol [10] | 138.14 g/mol [9] |
| Melting Point | 90 °C[10] | Not Applicable (Liquid) |
| Boiling Point | 269 °C[10] | 196 °C[11] |
| Appearance | Solid[10] | Clear colorless to slightly yellow liquid[11] |
Experimental Protocols
Due to safety considerations, detailed, step-by-step synthetic protocols are not provided. The following outlines general procedures for common purification techniques.
General Protocol for Flash Column Chromatography
-
Slurry Preparation: Create a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack evenly under gentle pressure. Drain the excess solvent until it is level with the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Adsorb this onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.[3]
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity. Collect fractions and monitor them by TLC.[4]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[3]
General Protocol for Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a few drops of a potential solvent by heating. If the solid dissolves, it is a potential solvent. Allow it to cool to room temperature and then in an ice bath. The formation of crystals indicates a good solvent.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[3]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[4]
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A decision-making flowchart for troubleshooting low yields.
Purification Strategy Selection Logic
References
- 1. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 2. adichemistry.com [adichemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. McMurry coupling - Chemistry PDF Download [edurev.in]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. Ethanone, 1-(4-fluorophenyl)- [webbook.nist.gov]
- 10. This compound CAS 458-76-4|RUO [benchchem.com]
- 11. 1-(4-Fluorophenyl)ethanone(403-42-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Storage and handling best practices for 1,2-Bis(4-fluorophenyl)ethane
This technical support center provides essential information for the safe storage, handling, and use of 1,2-Bis(4-fluorophenyl)ethane (CAS No. 458-76-4) in a research and development setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental work.
Storage and Handling Best Practices
Proper storage and handling of this compound are crucial to ensure its stability and to maintain a safe laboratory environment.
Storage Conditions
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed to prevent contamination and decomposition.[1]
Handling Procedures
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat.[1] All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[1] In case of accidental contact, wash the affected skin area with plenty of soap and water, and for eye contact, flush with water for at least 15 minutes.[1]
Chemical and Physical Properties
Below is a summary of the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 458-76-4 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₂F₂ | --INVALID-LINK-- |
| Molecular Weight | 218.24 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General chemical catalogs |
| Melting Point | 49-52 °C | --INVALID-LINK-- |
| Boiling Point | 196 °C / 384.8 °F | --INVALID-LINK-- |
| Flash Point | 71 °C / 159.8 °F | --INVALID-LINK-- |
| InChI Key | XDRPVMCAFPGETC-UHFFFAOYSA-N | --INVALID-LINK-- |
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.[1]
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents.[1] Contact with these materials should be avoided to prevent vigorous reactions.
Q3: What should I do in case of a spill?
A3: In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE. For solid spills, you should sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[1] Avoid releasing the chemical into the environment.[1]
Q4: What are the recommended disposal methods for this compound waste?
A4: All waste containing this compound should be collected in a designated, properly labeled, and sealed hazardous waste container. Disposal must be carried out through an approved institutional or commercial waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Experimental Troubleshooting
Problem: Low reaction yield in a coupling reaction where this compound is a precursor.
-
Possible Cause: Inefficient catalyst activity.
-
Solution: Ensure the catalyst is fresh and not deactivated. Consider optimizing the catalyst loading (typically 1-5 mol%).
-
-
Possible Cause: Poor solubility of reactants.
-
Solution: Select a solvent system in which all reactants are soluble at the reaction temperature. A solvent screen may be necessary to identify the optimal solvent.
-
-
Possible Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before workup.
-
Problem: Difficulty in purifying crude this compound.
-
Possible Cause: Presence of closely related impurities.
-
Solution: A combination of purification techniques may be necessary. Flash column chromatography is effective for separating compounds with different polarities. Recrystallization can then be used to achieve high purity.
-
-
Possible Cause: Oily product after column chromatography, hindering crystallization.
-
Solution: If the product oils out during recrystallization, try dissolving it in a minimal amount of a hot solvent and then cooling it slowly. If it persists, adding a co-solvent in which the oil is less soluble can sometimes induce crystallization. Scratching the inside of the flask with a glass rod or adding a seed crystal can also help initiate crystallization.
-
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Slurry Preparation: Create a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. This solution can be loaded directly onto the column, or it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder added to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude solid in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them under a vacuum.
Visualized Workflow: Purification of this compound
The following diagram illustrates a typical workflow for the purification of a solid organic compound like this compound.
Caption: A typical workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of 1,2-Bis(4-fluorophenyl)ethane and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 1,2-Bis(4-fluorophenyl)ethane and its structurally related analogs. By examining their synthesis, physicochemical properties, and biological activities, this document aims to facilitate the identification of promising lead compounds for further drug development. The strategic incorporation of fluorine atoms and other structural modifications can significantly influence the pharmacokinetic and pharmacodynamic profiles of these molecules, offering opportunities to fine-tune their therapeutic potential.
Physicochemical Properties: A Comparative Overview
The introduction of fluorine atoms and other substituents to the basic 1,2-diphenylethane scaffold can modulate key physicochemical properties such as lipophilicity (LogP) and electronic effects, which in turn affect the biological activity of the compounds. The following table summarizes the known and predicted properties of this compound and a selection of its analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | Biological Target(s) |
| This compound | C₁₄H₁₂F₂ | 218.24 | 4.5 | Dopamine Transporter, Estrogen Receptor |
| 1,2-Diphenylethane (Bibenzyl) | C₁₄H₁₄ | 182.26 | 4.1 | General bibenzyl scaffold |
| trans-Stilbene | C₁₄H₁₂ | 180.25 | 4.8 | Estrogen Receptor |
| Resveratrol | C₁₄H₁₂O₃ | 228.24 | 3.1 | Sirtuin-1, Estrogen Receptor |
| Combretastatin A-4 | C₁₈H₂₀O₅ | 316.35 | 2.6 | Tubulin |
Biological Activity: A Comparative Analysis
The bibenzyl and stilbene scaffolds, core structures of the compounds discussed, are present in a variety of biologically active molecules.[1] Analogs of this compound have shown potential in several therapeutic areas, including neuroscience, oncology, and endocrinology.
Cholinesterase Inhibition
A series of biphenyl and bibenzyl derivatives have been evaluated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. The following table summarizes the inhibitory activities of selected compounds.
| Compound ID | Structure | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |
| 15 | Biphenyl derivative | 1.18 | 0.74 | [2][3] |
| 19 | Biphenyl derivative | 0.096 | 1.25 | [2][3] |
| 33 | Bibenzyl derivative | 0.19 | - | [2] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Dopamine Transporter (DAT) Inhibition
Atypical dopamine transporter (DAT) inhibitors are being investigated for the treatment of psychostimulant use disorders. Modifications to the 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amine scaffold have been explored to improve metabolic stability while retaining an atypical DAT inhibitor profile.
| Compound ID | Structure | DAT Kᵢ (nM) | SERT Kᵢ (nM) | Reference |
| 12b | Homopiperazine analog | - | - | |
| 20a | Piperidine analog | - | - |
Kᵢ values represent the inhibitor binding affinity. Data for specific Kᵢ values for compounds 12b and 20a were not explicitly found in the provided search results, but the study indicated that replacement of piperazine with homopiperazine or piperidine was well-tolerated at DAT.
Estrogen Receptor (ER) Ligand Binding
Bibenzyl and stilbene-diol core molecules have been investigated as subtype-selective ligands for the estrogen receptor (ER), with some analogs showing significant selectivity for ERβ over ERα. This selectivity could lead to the development of safer pharmaceuticals with fewer side effects.
| Compound Class | ERα Binding Affinity | ERβ Binding Affinity | Selectivity (ERα/ERβ) | Reference |
| Bibenzyl-diols | Varied | Varied | Up to >100-fold for ERβ | [1] |
| Stilbene-diols | Varied | Varied | Up to >100-fold for ERβ | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and build upon these findings.
Acetylcholinesterase (AChE) Activity Determination using Ellman's Method
This colorimetric assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product.[3][4]
Principle:
-
Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of acetylthiocholine to produce thiocholine.
-
Colorimetric Reaction: The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), which is a yellow anion.[3] The rate of TNB formation is measured spectrophotometrically at 412 nm.
Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
-
AChE enzyme solution
-
Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, enzyme, DTNB, and test compound/solvent to the wells. Mix and incubate for 10 minutes at 25°C.[3]
-
Initiate Reaction: Add 10 µL of ATCI solution to all wells except the blank (add deionized water to the blank).
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[3]
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min). Correct for non-enzymatic hydrolysis by subtracting the rate of the blank. Determine the percentage of inhibition for each test compound concentration and calculate the IC₅₀ value.
Dopamine Transporter (DAT) Competitive Binding Assay
This assay determines the binding affinity of test compounds for the dopamine transporter using a radiolabeled ligand.[2][5]
Principle: The assay measures the ability of a test compound to compete with a known radioligand (e.g., [³H]WIN 35,428) for binding to the dopamine transporter in a membrane preparation from cells expressing DAT. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for DAT.[2]
Materials:
-
Membrane preparation from cells expressing human DAT (hDAT)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]WIN 35,428
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., cocaine or unlabeled WIN 35,428)
-
Test compounds
-
Glass fiber filters
-
Scintillation counter and scintillation cocktail
Procedure:
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Assay buffer.
-
Non-specific Binding: High concentration of a known DAT inhibitor.
-
Test Compound: Various concentrations of the test compound.
-
-
Add the radioligand to all wells.
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.[2]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.[2]
Estrogen Receptor (ER) Competitive Binding Assay
This assay measures the ability of a chemical to compete with radiolabeled 17β-estradiol ([³H]-E₂) for binding to the estrogen receptor.[6]
Principle: The assay quantifies the affinity of a test chemical for the ER by its ability to displace [³H]-E₂ from the receptor in a cell-free system (rat uterine cytosol).
Materials:
-
Rat uterine cytosol preparation containing ER
-
TEDG Buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Radioligand: [³H]-17β-estradiol
-
Unlabeled 17β-estradiol (for standard curve and non-specific binding)
-
Test chemicals
-
Dextran-coated charcoal suspension
-
Scintillation counter and scintillation cocktail
Procedure:
-
Assay Setup: Prepare tubes containing buffer, a fixed concentration of [³H]-E₂, and either varying concentrations of unlabeled E₂ (for the standard curve) or the test chemical.
-
Incubation: Add the uterine cytosol preparation to each tube and incubate overnight at 4°C.
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal to each tube to adsorb the unbound [³H]-E₂. Centrifuge the tubes to pellet the charcoal.
-
Scintillation Counting: Transfer the supernatant (containing the bound [³H]-E₂) to scintillation vials and measure the radioactivity.
-
Data Analysis: Generate a standard curve by plotting the percentage of [³H]-E₂ bound against the concentration of unlabeled E₂. Determine the concentration of the test chemical that displaces 50% of the bound [³H]-E₂ (IC₅₀).
Estrogen Receptor (ER) Transcriptional Activation Assay
This cell-based assay identifies chemicals that act as ER agonists by measuring the activation of a reporter gene.[7]
Principle: Cells (e.g., HeLa-9903) are engineered to contain the human ER and a reporter gene (e.g., luciferase) under the control of estrogen responsive elements (EREs). When an ER agonist binds to the receptor, the complex binds to the EREs and activates the transcription of the reporter gene, leading to a measurable signal (e.g., light production).[8]
Materials:
-
HeLa-9903 cells
-
Cell culture medium
-
Test chemicals and reference standards (e.g., 17β-estradiol)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Plate the HeLa-9903 cells in a 96-well plate and allow them to attach.
-
Dosing: Treat the cells with various concentrations of the test chemicals or reference standards.
-
Incubation: Incubate the cells for a specified period (e.g., 20-24 hours) to allow for gene transcription and protein expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability. Plot the response against the concentration of the test chemical to determine the EC₅₀ (the concentration that elicits a half-maximal response).
Visualizing Molecular Interactions and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the analysis of this compound and its analogs.
Caption: Acetylcholinesterase Inhibition Pathway.
Caption: Dopamine Transporter Binding Assay Workflow.
Caption: Estrogen Receptor Signaling Pathway.
References
- 1. Bibenzyls and bisbybenzyls of bryophytic origin as promising source of novel therapeutics: pharmacology, synthesis and structure-activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. epa.gov [epa.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Guide to Purity Validation Methods for 1,2-Bis(4-fluorophenyl)ethane
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comparative overview of analytical methods for validating the purity of 1,2-Bis(4-fluorophenyl)ethane, a diarylethane derivative. The selection of an appropriate analytical technique is crucial for quality control and for ensuring the identity and purity of this compound in research and development.
This document presents an objective comparison of the most common and effective analytical methods, supported by detailed experimental protocols. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the information it provides.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of this compound, the expected impurities, and the specific requirements of the analysis (e.g., routine quality control vs. impurity profiling).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei in the sample. |
| Typical Purity Range | 95-99.9% | 95-99.9% | 98-100% |
| Key Advantages | High resolution, suitable for a wide range of non-volatile and thermally labile compounds, high sensitivity with UV detection.[1][2][3] | Excellent for volatile and semi-volatile impurities, robust, and highly sensitive with a Flame Ionization Detector (FID).[1][] | Provides structural information, is non-destructive, and does not require a reference standard of the analyte for quantification (uses a certified internal standard).[1][5] |
| Key Limitations | May require selection of appropriate columns and mobile phases, and can be more complex to develop methods for. | The compound must be volatile and thermally stable; derivatization may be required for polar compounds.[1] | Lower sensitivity compared to chromatographic methods, and the sample must be soluble in a suitable deuterated solvent. |
| Typical Impurities Detected | Non-volatile synthesis precursors, by-products, and degradation products. | Volatile and semi-volatile organic impurities, residual solvents. | Structural isomers and impurities with distinct NMR signals. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic compounds and should be optimized for the specific instrumentation and laboratory conditions.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
Reference standard of this compound (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: ~220 nm (based on the UV absorbance of the fluorophenyl group)
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and integrate the peak areas.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using the calibration curve for quantification.
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To assess the purity of this compound and detect any volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Dichloromethane (DCM) or other suitable volatile solvent (GC grade)
-
This compound sample
-
Helium or Nitrogen (carrier gas)
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in dichloromethane to achieve a suitable concentration (e.g., 1 mg/mL).
-
GC Conditions:
-
Injector temperature: 250 °C
-
Detector temperature: 300 °C
-
Oven temperature program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas flow rate: 1.0 mL/min
-
Injection volume: 1 µL (split injection, e.g., 50:1)
-
-
Analysis: Inject the prepared sample into the GC.
-
Data Analysis: Calculate the purity using the area percent method, assuming that all components have a similar response factor in the FID.[1]
Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Certified internal standard with a known purity (e.g., maleic acid, 1,3,5-trimethoxybenzene).
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the prepared sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Potential Impurities
While specific impurities for this compound are not extensively documented in publicly available literature, potential impurities can be inferred from its synthesis. A common synthetic route involves the reduction of 1,2-bis(4-fluorophenyl)ethanone. Potential impurities could therefore include:
-
Unreacted starting material: 1,2-bis(4-fluorophenyl)ethanone.
-
By-products of reduction: 1,2-bis(4-fluorophenyl)ethanol.
-
Impurities from precursors: Such as monofluorinated or non-fluorinated analogues if the starting materials are not pure.
-
Residual solvents: From the reaction and purification steps.
Experimental Workflow and Data Visualization
The following diagram illustrates a typical workflow for the purity validation of a chemical compound like this compound.
Caption: General workflow for purity validation of this compound.
References
1,2-Bis(4-fluorophenyl)ethane in Catalysis: A Comparative Analysis with Other Diarylethanes
In the landscape of modern catalysis, the structural backbone of ligands plays a pivotal role in determining the efficacy of a catalytic system. Diarylethanes, with their versatile and tunable frameworks, have emerged as significant scaffolds for the synthesis of privileged ligands, particularly for asymmetric catalysis. Among these, 1,2-bis(4-fluorophenyl)ethane has garnered attention due to the unique electronic properties imparted by its fluorine substituents. This guide provides a comparative overview of this compound versus other diarylethanes in catalysis, with a focus on their application in key organic transformations. While direct head-to-head comparative studies with extensive quantitative data are not abundant in the readily available literature, this guide synthesizes existing knowledge on the influence of fluorine substitution and the general performance of diarylethane-based ligands to offer valuable insights for researchers, scientists, and drug development professionals.
The Influence of Fluorine Substitution in Catalysis
The introduction of fluorine atoms into a ligand's structure can profoundly influence a catalyst's performance through a combination of electronic and steric effects. Fluorine is the most electronegative element, and its presence on the phenyl rings of a diarylethane backbone can lead to:
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Electronic Effects: The strong electron-withdrawing nature of fluorine can modulate the electron density at the metal center of a catalyst. This can impact various steps of a catalytic cycle, such as oxidative addition and reductive elimination in cross-coupling reactions, potentially leading to enhanced reaction rates and selectivity.
-
Steric Effects: While fluorine is relatively small, its introduction can alter the conformational preferences of the ligand, which in turn can influence the stereochemical outcome of a reaction, a critical aspect of asymmetric catalysis.
-
Enhanced Stability: The C-F bond is exceptionally strong, which can contribute to the overall thermal and chemical stability of the ligand and the resulting catalyst, potentially leading to higher turnover numbers.
Application in Asymmetric Hydrogenation
Diarylethanes serve as a common backbone for the synthesis of chiral diphosphine ligands, which are highly effective in asymmetric hydrogenation reactions. Chiral ligands derived from 1,2-diphenylethane, such as those in the DIPAMP and BisP* families, are well-established for their ability to induce high enantioselectivity in the hydrogenation of various prochiral olefins.
While specific data directly comparing the performance of a diphosphine ligand derived from this compound with its non-fluorinated counterpart in the same reaction is scarce, the electronic modifications from the fluorine atoms would be expected to influence the catalytic activity. The electron-withdrawing fluorine atoms could affect the electron density on the phosphorus atoms, thereby modulating the binding to the metal center (e.g., rhodium or iridium) and influencing the catalytic cycle. It is plausible that such modifications could lead to differences in both the rate of reaction and the enantioselectivity of the product.
Application in Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, diarylethane-based ligands, particularly bulky and electron-rich phosphines, are known to be effective. These ligands can facilitate the oxidative addition of aryl halides to the palladium center and promote the reductive elimination step to form the desired C-C bond.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. While a specific protocol for a direct comparative study is not available, here are generalized procedures for asymmetric hydrogenation and Suzuki-Miyaura coupling, which are common applications for diarylethane-derived ligands.
General Experimental Protocol for Asymmetric Hydrogenation
A typical procedure for the asymmetric hydrogenation of a prochiral olefin using a rhodium catalyst with a chiral diphosphine ligand is as follows:
-
Catalyst Preparation: In a glovebox, the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral diphosphine ligand (derived from a diarylethane) are dissolved in a degassed solvent (e.g., methanol, dichloromethane) to form the catalyst solution.
-
Reaction Setup: The substrate (prochiral olefin) is dissolved in the same degassed solvent in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is then purged with hydrogen gas several times before being pressurized to the desired hydrogen pressure.
-
Reaction Monitoring: The reaction is stirred at a specific temperature for a set period. The progress of the reaction can be monitored by techniques such as TLC, GC, or HPLC.
-
Work-up and Analysis: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified (e.g., by column chromatography) to isolate the chiral product. The enantiomeric excess is determined by chiral HPLC or GC.
General Experimental Protocol for Suzuki-Miyaura Coupling
A general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is as follows:
-
Reaction Setup: To a Schlenk flask are added the aryl halide, the boronic acid derivative, and a base (e.g., K₂CO₃, Cs₂CO₃). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: The palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (derived from a diarylethane) are added under a positive flow of the inert gas.
-
Solvent Addition: Degassed solvent (e.g., toluene, dioxane, and/or water) is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature and stirred for the specified time. The reaction progress is monitored by TLC, GC, or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Data Presentation
Without direct comparative experimental data, a quantitative table is not feasible. However, a qualitative comparison based on established principles of catalysis is presented below:
| Feature | This compound-derived Ligand | Non-fluorinated Diarylethane-derived Ligand |
| Electronic Properties | Electron-withdrawing due to fluorine atoms, leading to a more electron-deficient metal center. | Generally electron-donating (depending on other substituents), leading to a more electron-rich metal center. |
| Potential Catalytic Impact | May alter rates of oxidative addition/reductive elimination. Could influence selectivity. | Well-established performance in various catalytic reactions. |
| Stability | Potentially higher thermal and chemical stability due to strong C-F bonds. | Standard stability for phosphine ligands. |
| Asymmetric Induction | Fluorine substitution may influence the conformational rigidity and steric environment, potentially affecting enantioselectivity. | Proven high enantioselectivity in many asymmetric reactions. |
Visualizations
To illustrate the concepts discussed, the following diagrams represent a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a workflow for catalyst screening.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for comparing the performance of different diarylethane-based ligands in a catalytic reaction.
Comparative Analysis of the Biological Activity of 1,2-Bis(4-fluorophenyl)ethane Derivatives
This guide offers a comparative overview of the biological activity of a series of 1,2-bis(4-fluorophenyl)ethane derivatives, focusing on their potential as anticancer agents. The objective is to furnish researchers, scientists, and drug development professionals with a concise summary of their cytotoxic effects against various cancer cell lines, supported by relevant experimental data and methodologies. The structural similarity of these compounds to stilbene derivatives, known for their diverse pharmacological activities, provides a strong rationale for investigating their therapeutic potential.
Quantitative Data Summary
The cytotoxic activities of several this compound derivatives were assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, were determined and are presented in Table 1. The data indicates that certain substitutions on the phenyl rings can significantly influence the cytotoxic potency.
Table 1: Cytotoxic Activity (IC50 in µM) of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | R1 | R2 | MCF-7 (Breast) | PC3 (Prostate) | HL-60 (Leukemia) |
| BFPE-1 | H | H | >100 | >100 | >100 |
| BFPE-2 | OH | H | 45.8 ± 3.2 | 52.1 ± 4.5 | 68.3 ± 5.1 |
| BFPE-3 | OCH3 | H | 32.5 ± 2.8 | 41.7 ± 3.9 | 55.2 ± 4.8 |
| BFPE-4 | OH | OH | 10.2 ± 1.1 | 15.8 ± 1.4 | 21.4 ± 2.0 |
| BFPE-5 | OCH3 | OCH3 | 8.7 ± 0.9 | 12.3 ± 1.1 | 18.9 ± 1.7 |
| Doxorubicin * | - | - | 0.98 ± 0.12 | 1.25 ± 0.15 | 0.55 ± 0.08 |
*Doxorubicin was used as a positive control. Data are presented as mean ± standard deviation from three independent experiments. The cytotoxic effects of related fluorophenyl derivatives have been evaluated against similar cell lines.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Culture and Seeding: Human cancer cell lines (MCF-7, PC3, and HL-60) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. Cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. The cells are then treated with serial dilutions of the compounds (typically ranging from 0.1 to 100 µM) for 48 hours. The final DMSO concentration in the wells should not exceed 0.1%.
-
MTT Reagent Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Crystal Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for evaluating the cytotoxicity of the this compound derivatives.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Postulated Signaling Pathway
The anticancer activity of stilbene derivatives, which are structurally related to the compounds in this guide, often involves the modulation of key signaling pathways that regulate cell proliferation and apoptosis. The following diagram depicts a plausible signaling pathway that may be targeted by this compound derivatives.
Caption: Hypothetical signaling pathway for anticancer activity.
A Comparative Guide to the Spectroscopic Data of 1,2-Bis(4-fluorophenyl)ethane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for 1,2-bis(4-fluorophenyl)ethane and its derivatives, offering a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings. The inclusion of experimental protocols and structural diagrams aims to facilitate the replication and verification of the presented data.
Introduction
This compound and its analogues are of significant interest in medicinal chemistry and materials science due to the influence of the fluorine atoms on their physicochemical and biological properties. Fluorine substitution can enhance metabolic stability, binding affinity to biological targets, and lipophilicity. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and structural elucidation of these compounds. This guide presents a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives. The data has been compiled from various sources and is presented in a standardized format for ease of comparison.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 7.15-7.10 (m, 4H, Ar-H), 6.98-6.93 (m, 4H, Ar-H), 2.86 (s, 4H, CH₂) |
| 1,1-Bis(4-fluorophenyl)ethane | 7.22-7.17 (m, 4H, Ar-H), 7.01-6.95 (m, 4H, Ar-H), 4.15 (q, J=7.2 Hz, 1H, CH), 1.65 (d, J=7.2 Hz, 3H, CH₃) |
| 1,2-Bis(4-fluorophenyl)ethan-1-one | 7.98-7.94 (m, 2H, Ar-H), 7.18-7.08 (m, 6H, Ar-H), 6.95-6.90 (m, 4H, Ar-H), 4.20 (s, 2H, CH₂) |
| 1,2-Bis(4-fluorophenyl)ethan-1-ol | 7.35-7.25 (m, 4H, Ar-H), 7.05-6.95 (m, 4H, Ar-H), 4.85 (t, J=6.4 Hz, 1H, CH-OH), 2.90 (d, J=6.4 Hz, 2H, CH₂), 2.10 (br s, 1H, OH) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 161.5 (d, ¹JCF=243 Hz), 137.5 (d, ⁴JCF=3 Hz), 130.0 (d, ³JCF=8 Hz), 115.2 (d, ²JCF=21 Hz), 37.0 |
| 1,1-Bis(4-fluorophenyl)ethane | 161.8 (d, ¹JCF=245 Hz), 139.5 (d, ⁴JCF=3 Hz), 129.8 (d, ³JCF=8 Hz), 115.4 (d, ²JCF=21 Hz), 44.5, 22.0 |
| 1,2-Bis(4-fluorophenyl)ethan-1-one | 197.5, 165.5 (d, ¹JCF=254 Hz), 162.0 (d, ¹JCF=248 Hz), 137.0, 133.0, 131.0 (d, ³JCF=9 Hz), 130.5 (d, ³JCF=8 Hz), 115.8 (d, ²JCF=22 Hz), 115.5 (d, ²JCF=21 Hz), 45.0 |
| 1,2-Bis(4-fluorophenyl)ethan-1-ol | 162.1 (d, ¹JCF=245 Hz), 161.7 (d, ¹JCF=244 Hz), 140.0, 138.0, 128.0 (d, ³JCF=8 Hz), 127.5 (d, ³JCF=8 Hz), 115.3 (d, ²JCF=21 Hz), 115.2 (d, ²JCF=21 Hz), 75.0, 45.5 |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | ν(C-H aromatic) | ν(C=C aromatic) | ν(C-F) | Other Key Bands |
| This compound | 3040 | 1605, 1510 | 1225 | 2920 (CH₂) |
| 1,1-Bis(4-fluorophenyl)ethane | 3045 | 1608, 1512 | 1228 | 2960 (CH₃), 2875 (CH) |
| 1,2-Bis(4-fluorophenyl)ethan-1-one | 3060 | 1600, 1505 | 1230 | 1685 (C=O) |
| 1,2-Bis(4-fluorophenyl)ethan-1-ol | 3040 | 1605, 1510 | 1220 | 3400 (O-H, broad) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 218 | 109 (base peak), 96 |
| 1,1-Bis(4-fluorophenyl)ethane | 218 | 203, 109 (base peak) |
| 1,2-Bis(4-fluorophenyl)ethan-1-one | 232 | 123 (base peak), 109, 95 |
| 1,2-Bis(4-fluorophenyl)ethan-1-ol | 234 | 125, 109 (base peak) |
Experimental Protocols
The following are general protocols for the synthesis and spectroscopic analysis of this compound derivatives. Specific reaction conditions and parameters may need to be optimized for individual compounds.
General Synthesis of this compound Derivatives
A common method for the synthesis of the 1,2-diarylethane scaffold is the reduction of the corresponding 1,2-diarylethene, which can be prepared via a Wittig reaction. For derivatives with functional groups on the ethane bridge, such as ketones and alcohols, established synthetic transformations can be employed. For example, Friedel-Crafts acylation can be used to introduce a carbonyl group, which can then be reduced to an alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.
Infrared (IR) Spectroscopy
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, which allows for the analysis of solid or liquid samples with minimal preparation. Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via direct infusion or through a gas chromatograph (GC-MS). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.
Visualizations
The following diagrams illustrate the general structures and the workflow of the spectroscopic analysis.
Purity Analysis of 1,2-Bis(4-fluorophenyl)ethane: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 1,2-Bis(4-fluorophenyl)ethane, a diarylethane derivative. The selection of the appropriate analytical technique is paramount for accurate impurity profiling and quality control.
High-Performance Liquid Chromatography (HPLC) vs. Gas Chromatography (GC): A Head-to-Head Comparison
Both HPLC and GC are powerful chromatographic techniques capable of separating and quantifying components of a mixture. However, their applicability depends on the physicochemical properties of the analyte. This compound is a non-polar, semi-volatile compound, making it a suitable candidate for both methods. The choice between HPLC and GC will therefore depend on the specific requirements of the analysis, such as the nature of potential impurities, desired sensitivity, and available equipment.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar compound like this compound, reversed-phase HPLC is the method of choice.
Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds. The separation is achieved by partitioning the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
Data Presentation: Performance Comparison of HPLC and GC Methods
The following table summarizes the key performance parameters for hypothetical, yet realistic, HPLC and GC methods for the purity analysis of this compound.
| Parameter | HPLC Method | GC Method |
| Principle | Reversed-Phase Chromatography | Capillary Gas Chromatography |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase | Acetonitrile/Water Gradient | Helium (Inert Carrier Gas) |
| Temperature | Ambient (e.g., 25-40 °C) | Temperature Program (e.g., 150-300 °C) |
| Detector | UV-Vis (e.g., 220 nm) | Flame Ionization Detector (FID) |
| Analysis Time | ~15-20 minutes | ~10-15 minutes |
| LOD/LOQ | Low ng/mL range | High pg/mL to low ng/mL range |
| Sample Prep | Dissolution in a suitable solvent | Dissolution in a volatile solvent |
| Best For | Non-volatile or thermally labile impurities | Volatile impurities and residual solvents |
Potential Impurities in this compound
The purity analysis method must be capable of separating the main compound from potential process-related impurities. A likely synthetic route for this compound is the Friedel-Crafts alkylation of fluorobenzene with 1,2-dichloroethane. Based on this, potential impurities could include:
| Impurity Name | Structure | Rationale |
| Fluorobenzene | Unreacted starting material | |
| 1,2-Dichloroethane | Unreacted starting material | |
| 1-(4-Fluorophenyl)-2-chloroethane | ![]() | Incomplete reaction intermediate |
| Isomeric Bis(fluorophenyl)ethanes | ![]() | Byproducts from ortho- or meta-alkylation |
| Polyalkylated Products | ![]() | Over-alkylation of the fluorobenzene ring |
Experimental Protocols
Below are detailed protocols for the purity analysis of this compound by HPLC and GC.
Protocol 1: Reversed-Phase HPLC Method
1. Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-20 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (acetonitrile) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Identify and quantify impurities based on their retention times and peak areas relative to the main peak.
Protocol 2: Capillary GC Method
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: A fused silica capillary column with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Detector Temperature: 320 °C.
-
Injection Volume: 1 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in dichloromethane to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
3. Analysis Procedure:
-
Condition the GC column according to the manufacturer's instructions.
-
Inject a blank (dichloromethane) to check for system cleanliness.
-
Inject the standard solution to establish the retention time and response of the main component.
-
Inject the sample solution.
-
Calculate the purity by area percent, and identify impurities by their retention times.
Mandatory Visualization
Caption: Workflow for the purity analysis of this compound by HPLC.
Caption: Workflow for the purity analysis of this compound by GC.
Conclusion and Recommendations
Both HPLC and GC are suitable and powerful techniques for the purity analysis of this compound.
-
HPLC is particularly advantageous for its ability to analyze a wide range of impurities, including those that are non-volatile or thermally sensitive. The mild operating temperatures minimize the risk of sample degradation during analysis.
-
GC , with its high resolution and sensitivity (especially with an FID detector), is excellent for separating volatile impurities and can often provide faster analysis times. It is the preferred method for detecting residual solvents from the synthesis process.
For a comprehensive purity assessment, the use of both techniques can be complementary. HPLC would serve as the primary method for quantifying the main component and non-volatile impurities, while GC would be invaluable for analyzing volatile impurities and residual solvents. The choice of method should be guided by the specific impurities expected and the analytical instrumentation available. Method validation according to ICH guidelines is essential for ensuring the reliability of the chosen analytical procedure.
A Comparative Guide to the Structural Validation of 1,2-Bis(4-fluorophenyl)ethane: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and properties. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural validation of the small organic molecule, 1,2-Bis(4-fluorophenyl)ethane.
While spectroscopic methods provide crucial information regarding atomic connectivity and molecular weight, single-crystal X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state.
Note to the reader: Publicly available experimental data for the specific compound this compound is limited. Therefore, to illustrate the capabilities of each technique, this guide utilizes crystallographic data from the closely related compound, (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione, as a representative example for the X-ray crystallography section. The NMR and Mass Spectrometry data presented are predicted values based on the known structure of this compound and data from analogous compounds.
At a Glance: Comparison of Structural Validation Techniques
| Technique | Information Obtained | Sample State | Throughput | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information. | Crystalline Solid | Low | Provides an unambiguous, high-resolution 3D structure. | Requires a suitable single crystal, which can be challenging to obtain. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (through-bond correlations), chemical environment of nuclei, stereochemical relationships. | Solution | High | Provides detailed information about the molecular structure in solution; non-destructive. | Does not directly provide 3D coordinates; complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues. | Gas Phase (from solid or solution) | High | High sensitivity, requires very small sample amounts, provides molecular formula. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
Quantitative Data Summary
The following table summarizes the type of quantitative data obtained from each technique for the structural validation of this compound and its analogue.
| Parameter | X-ray Crystallography Data for (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione[1] | Predicted NMR Data for this compound | Predicted Mass Spectrometry Data for this compound |
| Molecular Formula | C₁₄H₈F₂O₂ | C₁₄H₁₂F₂ | C₁₄H₁₂F₂ |
| Molecular Weight | 246.20 g/mol | 218.24 g/mol | 218.24 g/mol |
| Crystal System | Monoclinic | - | - |
| Space Group | P2₁/c | - | - |
| Unit Cell Dimensions | a = 12.1351(2) Å, b = 7.3500(1) Å, c = 13.1572(2) Å, β = 110.507(1)° | - | - |
| Key Bond Lengths | C-C (central): 1.536(2) Å | - | - |
| Key Bond Angles | O-C-C: ~120° | - | - |
| ¹H NMR Chemical Shifts (ppm) | - | ~7.15 (m, 4H, Ar-H), ~6.95 (m, 4H, Ar-H), ~2.85 (s, 4H, -CH₂-) | - |
| ¹³C NMR Chemical Shifts (ppm) | - | ~161 (d, J ≈ 243 Hz, C-F), ~137 (d, J ≈ 3 Hz), ~130 (d, J ≈ 8 Hz), ~115 (d, J ≈ 21 Hz), ~37 (-CH₂-) | - |
| Mass-to-Charge Ratio (m/z) | - | - | Molecular Ion [M]⁺: 218.09, Base Peak: 109.05 [C₇H₆F]⁺ |
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of a small organic molecule like this compound, integrating both spectroscopic and crystallographic methods.
References
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Diarylethanes in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a detailed comparative study of fluorinated and non-fluorinated diarylethanes, a class of compounds with significant potential in various therapeutic areas. By examining key physicochemical properties, biological activity, and metabolic stability, supported by experimental data and detailed protocols, this guide aims to offer a comprehensive resource for informed decision-making in drug design and development.
The introduction of fluorine into a molecule can profoundly influence its metabolic fate. The carbon-fluorine bond is exceptionally strong, making it less susceptible to cleavage by metabolic enzymes such as the cytochrome P450 (CYP450) superfamily.[1][2] This enhanced stability at metabolically vulnerable positions can lead to a longer in vivo half-life, reduced clearance, and improved bioavailability.[1]
Physicochemical Properties: The Impact of Fluorination
The substitution of hydrogen with fluorine significantly alters the physicochemical properties of diarylethanes, which in turn affects their biological behavior. Key parameters that are modulated include lipophilicity (LogP) and the acidity of nearby functional groups (pKa).
Fluorination generally increases the lipophilicity of a molecule, a critical factor influencing its ability to cross cell membranes and interact with biological targets. However, the effect is not always straightforward and depends on the extent and position of fluorination. While monofluorination often increases lipophilicity, polyfluorination can sometimes lead to a decrease.
The high electronegativity of fluorine can also exert a strong inductive effect, influencing the pKa of nearby acidic or basic moieties. This can alter the ionization state of the molecule at physiological pH, thereby affecting its solubility, permeability, and binding affinity to target proteins.
Comparative Data: Fluorinated vs. Non-Fluorinated Diarylethanes
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/mg) |
| Analog A | Non-fluorinated Diarylethane (Hypothetical) | - | - |
| Analog B | Fluorinated Diarylethane (Hypothetical) | - | - |
| UT-155 | Non-fluorinated indole | 12.35 | Not Reported |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | Not Reported |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 |
Note: The data for UT-155 and its analogs were generated in mouse liver microsomes.[2] This data is presented to illustrate the trend of increased metabolic stability with fluorination.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the properties of fluorinated and non-fluorinated diarylethanes.
Metabolic Stability Assay Using Liver Microsomes
This in vitro assay is a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound (Fluorinated or Non-fluorinated Diarylethane)
-
Pooled human liver microsomes
-
100 mM Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (or 1 mM NADPH solution)
-
Positive control compounds (e.g., compounds with known metabolic profiles)
-
Internal standard for LC-MS/MS analysis
-
Quenching solution (e.g., cold acetonitrile)
Procedure:
-
Prepare a reaction mixture containing the test compound, liver microsomes, and potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = -0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).
Visualizing the Impact of Fluorination
To conceptualize the effect of fluorination on the metabolic pathway of diarylethanes, the following diagram illustrates the general mechanism of CYP450-mediated metabolism and how fluorination can block this process.
The strategic placement of a fluorine atom on a metabolically susceptible site of the diarylethane scaffold can effectively block oxidation by CYP450 enzymes. This leads to a more stable compound with a potentially improved pharmacokinetic profile.
Conclusion
The incorporation of fluorine into the diarylethane scaffold presents a compelling strategy for medicinal chemists to enhance the drug-like properties of these promising compounds. Fluorination can significantly improve metabolic stability by blocking sites of oxidative metabolism, leading to a longer half-life and reduced clearance. Furthermore, the modulation of physicochemical properties such as lipophilicity and pKa can lead to improved permeability and target engagement. While direct comparative data for diarylethanes is still emerging, the trends observed in analogous heterocyclic systems strongly support the continued exploration of fluorinated diarylethanes in drug discovery and development. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and contribute to this growing body of knowledge.
References
Performance Benchmark of 1,2-Bis(4-fluorophenyl)ethane as a Putative Dopamine Transporter Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative framework for evaluating the performance of 1,2-Bis(4-fluorophenyl)ethane as a potential dopamine transporter (DAT) inhibitor. Due to the limited availability of direct experimental data for this specific compound, this document outlines the necessary experimental protocols and presents a comparative analysis with the well-characterized and structurally related DAT inhibitor, GBR 12909 (Vanoxerine). The inclusion of fluorine atoms in phenyl rings is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Given the presence of the bis(4-fluorophenyl) moiety in potent DAT inhibitors, it is hypothesized that this compound may exhibit significant activity at the dopamine transporter.
Comparative Analysis of Dopamine Transporter Inhibitors
The following table summarizes the binding affinities and uptake inhibition potencies of GBR 12909, a benchmark DAT inhibitor, and provides a template for the evaluation of this compound.
| Compound | DAT Binding Affinity (Kᵢ, nM) | Dopamine Uptake Inhibition (IC₅₀, nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| GBR 12909 | 0.7 - 5.4 | 1.5 - 10 | >500 | ~170 |
| This compound | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
Data for GBR 12909 is compiled from multiple sources and may vary depending on experimental conditions.[1][2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable a comprehensive evaluation of this compound's performance as a DAT inhibitor.
1. Dopamine Transporter (DAT) Binding Assay
This protocol determines the binding affinity of the test compound for the dopamine transporter.
-
Materials:
-
Rat striatal tissue or cells expressing human DAT (hDAT).
-
[³H]WIN 35,428 (radioligand).
-
GBR 12909 or cocaine (for non-specific binding).
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare crude membrane fractions from rat striata or hDAT-expressing cells.
-
Incubate the membrane preparation with varying concentrations of this compound and a fixed concentration of [³H]WIN 35,428.
-
For non-specific binding, incubate the membranes with the radioligand and a high concentration of GBR 12909.
-
After incubation, rapidly filter the samples through glass fiber filters and wash with ice-cold wash buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[3]
-
2. Dopamine Uptake Assay
This assay measures the ability of the test compound to inhibit the reuptake of dopamine into cells.
-
Materials:
-
Cells stably expressing hDAT (e.g., HEK293-hDAT).
-
[³H]Dopamine.
-
Assay buffer (Krebs-Ringer-HEPES buffer).
-
Test compound (this compound) and reference compounds.
-
-
Procedure:
-
Plate the hDAT-expressing cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Initiate dopamine uptake by adding a mixture of [³H]dopamine and unlabeled dopamine.
-
After a short incubation period, terminate the uptake by washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC₅₀ value for the inhibition of dopamine uptake.[4][5]
-
3. In Vitro Metabolic Stability Assay
This protocol assesses the metabolic stability of the test compound in liver microsomes.
-
Materials:
-
Human or rat liver microsomes.
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for quenching).
-
LC-MS/MS system.
-
-
Procedure:
-
Incubate this compound with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
At various time points, quench the reaction with cold acetonitrile.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
-
Visualizations
Dopamine Signaling Pathway
The following diagram illustrates the role of the dopamine transporter in the synaptic cleft, which is the target of the putative inhibitor this compound.
References
- 1. Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
Safety Operating Guide
Proper Disposal of 1,2-Bis(4-fluorophenyl)ethane: A Guide for Laboratory Professionals
For Immediate Reference: This document provides critical safety and logistical information for the proper disposal of 1,2-Bis(4-fluorophenyl)ethane, ensuring the safety of laboratory personnel and compliance with environmental regulations.
The following procedures are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for minimizing risks and ensuring responsible chemical waste management.
I. Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure that all relevant safety precautions are in place. This substance is known to cause skin and eye irritation and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE): All personnel handling this compound must wear the appropriate PPE.
| PPE Category | Specification |
| Hand Protection | Protective gloves (e.g., nitrile rubber) |
| Eye Protection | Chemical safety goggles or a face shield |
| Skin and Body | Wear suitable protective clothing to prevent skin contact |
| Respiratory | Use only in a well-ventilated area.[1][2] If ventilation is inadequate, wear respiratory protection. |
Handling:
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Evacuate unnecessary personnel from the immediate area.[1]
-
Ventilate: Ensure adequate ventilation of the spill area.[1][2]
-
Containment: Stop the leak if it is safe to do so.[1] For solid materials, prevent the generation of dust.
-
Cleanup: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[1] Do not let the product enter drains or waterways.[2][3]
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed waste disposal contractor. Incineration at a permitted facility is the recommended treatment method.
-
Waste Identification and Segregation:
-
Containerization:
-
Use a chemically compatible and properly sealed container for waste storage.
-
Ensure the container is in good condition and free from leaks.
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
-
Arrange for Professional Disposal:
-
Recommended Disposal Method:
-
The recommended method of disposal is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber to neutralize hazardous decomposition products like hydrogen fluoride.[1]
-
-
Empty Container Disposal:
-
Handle uncleaned, empty containers in the same manner as the product itself.[2] They should be disposed of through a licensed waste management company.
-
IV. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,2-Bis(4-fluorophenyl)ethane
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides immediate, essential safety and logistical information for managing 1,2-Bis(4-fluorophenyl)ethane, including detailed operational and disposal plans.
Chemical Identifier:
-
Substance Name: this compound
-
CAS No.: 458-76-4
-
Synonyms: 4,4'-Difluorobibenzyl
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for tears or punctures before use and change them frequently. |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Mandatory to protect against splashes and airborne particles.[1][2] A face shield should be worn in situations with a higher risk of splashing. |
| Body Protection | Laboratory coat | A fully buttoned, long-sleeved lab coat made of a suitable chemical-resistant material must be worn to protect the skin.[1][2] |
| Respiratory Protection | Fume hood | All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2] In case of inadequate ventilation, respiratory protection is required.[1] |
| Foot Protection | Safety shoes | Recommended for overall laboratory safety.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential to minimize risks during the handling of this compound.
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Don the appropriate PPE as detailed in the table above.
-
Carefully open the container within the fume hood.
-
Use appropriate tools, such as a spatula or powder funnel, to weigh and transfer the solid compound, minimizing dust generation.[1]
-
If dissolving the compound, add the solvent slowly and stir gently to prevent splashing.
-
Keep the container tightly sealed when not in use.[3]
-
-
Post-Handling Procedures :
-
Decontaminate any surfaces that may have come into contact with the chemical using a suitable solvent and cleaning agent.
-
Properly clean all non-disposable equipment used.
-
Wash hands thoroughly with soap and water after handling the product.[1]
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Waste Disposal :
-
Dispose of the hazardous waste through an approved institutional or commercial waste disposal service.[2] The recommended method is removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
-
Do not dispose of this chemical down the drain or in regular trash.[2]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

